molecular formula C16H16ClN3O2 B1675701 LY456236 CAS No. 338736-46-2

LY456236

Cat. No.: B1675701
CAS No.: 338736-46-2
M. Wt: 317.77 g/mol
InChI Key: AVKFOWUSTVWZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Selective non-competitive antagonist at the mGlu1 receptor. Inhibits agonist induced phosphoinositide hydrolysis in vitro (IC50 = 140 nM) and in vivo following systemic administration.>LY456236 HCl is a selective mGlu1 receptor antagonist (IC50 values are 143 nM and > 10 μM for mGlu1 and mGlu5 receptors respectively). This compound HCl reduces hyperalgesic behavior induced by formalin in both mouse and rat with ED50 values of 28 and 16.3 mg/kg respectively.

Properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKFOWUSTVWZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432962
Record name LY 456236 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338736-46-2, 338738-57-1
Record name LY-456236
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 456236 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338736-46-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LY-456236
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

LY456236 mechanism of action in neurons

Author: BenchChem Technical Support Team. Date: November 2025

No Publicly Available Data on the Neuronal Mechanism of Action for LY456236

An exhaustive search of publicly available scientific literature, clinical trial databases, and pharmaceutical company disclosures has yielded no specific information regarding the mechanism of action of the compound designated as this compound in neurons. This designation appears to be an internal development code, likely from Eli Lilly and Company, for a compound that has not been advanced into stages of development that would necessitate public disclosure of its scientific details.

Efforts to identify alternative names or further details about this compound have been unsuccessful. The search results did not provide any link to a publicly recognized drug name or a compound with published preclinical or clinical data.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to this compound's effects in neurons. The core requirements of the request cannot be met due to the absence of foundational information in the public domain.

It is possible that this compound was a candidate compound in early-stage discovery that was discontinued before any significant findings were published. Pharmaceutical companies often investigate numerous compounds that do not proceed to clinical development, and information about these compounds is rarely made public.

For researchers, scientists, and drug development professionals interested in novel neuronal mechanisms, it is recommended to focus on compounds with available data in the scientific literature and public databases.

An In-Depth Technical Guide to the Selective mGlu1 Receptor Antagonist LY456236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). This document provides a comprehensive technical overview of this compound, including its pharmacological properties, underlying mechanism of action, and detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in the study of glutamatergic signaling and the development of novel therapeutics targeting mGlu1 receptors.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Among the eight subtypes, mGlu1 is predominantly expressed in the cerebellum, hippocampus, thalamus, and substantia nigra. Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery. This compound, identified as 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, has emerged as a key pharmacological tool for investigating the physiological and pathological roles of the mGlu1 receptor due to its high selectivity.

Chemical Properties

A two-dimensional representation of the chemical structure of this compound is provided below.

Chemical Name: 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride

Chemical Structure of this compound

Pharmacological Data

The in vitro and in vivo pharmacological profile of this compound highlights its potency and selectivity for the mGlu1 receptor.

ParameterValueSpeciesAssay/Model
IC50 (mGlu1) 143 nM-In vitro
IC50 (mGlu5) > 10 µM-In vitro
ED50 28 mg/kgMouseFormalin-induced hyperalgesia
ED50 16.3 mg/kgRatFormalin-induced hyperalgesia

Mechanism of Action and Signaling Pathways

This compound functions as a selective antagonist at the mGlu1 receptor. By binding to this receptor, it blocks the downstream signaling cascades typically initiated by the endogenous ligand, glutamate. The primary signaling pathway of the mGlu1 receptor involves its coupling to Gq/G11 proteins.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds Gq_G11 Gq/G11 mGlu1->Gq_G11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq_G11->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream This compound This compound This compound->mGlu1 Blocks

Figure 1: mGlu1 Receptor Signaling Pathway and Antagonism by this compound.

Upon activation by glutamate, the mGlu1 receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These second messengers, in turn, modulate a variety of downstream cellular processes. This compound exerts its effect by preventing this cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

In Vitro: Calcium Mobilization Assay

This assay is used to determine the antagonist activity of this compound at the mGlu1 receptor by measuring changes in intracellular calcium concentration.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Data Acquisition & Analysis cell_culture 1. Culture mGlu1-expressing cells (e.g., HEK293) plating 2. Plate cells in a 96-well plate cell_culture->plating incubation1 3. Incubate overnight plating->incubation1 dye_loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 5. Incubate for 30-60 min at 37°C dye_loading->incubation2 add_compound 6. Add this compound at various concentrations incubation2->add_compound incubation3 7. Incubate for 15-30 min add_compound->incubation3 add_agonist 8. Add a known mGlu1 agonist (e.g., Glutamate or DHPG) incubation3->add_agonist read_plate 9. Measure fluorescence intensity (e.g., using a FLIPR system) add_agonist->read_plate analysis 10. Calculate IC50 value from concentration-response curve read_plate->analysis

Figure 2: Experimental Workflow for a Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu1 receptor are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.

  • Compound Addition: Various concentrations of this compound are added to the wells, and the plate is incubated for a further 15-30 minutes.

  • Agonist Stimulation: A known mGlu1 receptor agonist (e.g., L-glutamate or (S)-3,5-dihydroxyphenylglycine (DHPG)) is added to the wells to stimulate calcium influx.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured immediately using a fluorescence plate reader (e.g., a FLIPR system).

  • Data Analysis: The antagonist effect of this compound is quantified by determining the concentration that inhibits 50% of the agonist-induced calcium response (IC50).

In Vivo: Formalin-Induced Hyperalgesia Model

This animal model is utilized to assess the analgesic properties of this compound.

Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats or Swiss Webster mice are acclimatized to the testing environment.

  • Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

  • Formalin Injection: After a predetermined pretreatment time, a dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately following the formalin injection, the animals are observed, and the time spent licking, biting, or flinching the injected paw is recorded. This is typically done in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).

  • Data Analysis: The analgesic effect of this compound is determined by its ability to reduce the nociceptive behaviors in the late phase compared to the vehicle-treated group. The dose that produces a 50% reduction in the pain response (ED50) is calculated.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the mGlu1 receptor. Its high selectivity and demonstrated in vitro and in vivo activity make it an ideal compound for elucidating the role of mGlu1 in health and disease. The experimental protocols detailed in this guide provide a robust framework for the continued study of this and other selective mGlu1 receptor antagonists.

The Discovery and Synthesis of LY456236: A Non-Competitive mGlu1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY456236 is a potent and selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1). This document provides a comprehensive overview of the available technical information regarding this compound, including its biochemical activity, a plausible synthetic route, detailed experimental protocols for its characterization, and its mechanism of action within the relevant signaling pathway. While specific details of its original discovery by Eli Lilly and the exact synthetic procedures are not extensively documented in publicly available literature, this guide consolidates the known data and provides representative methodologies for its scientific evaluation.

Introduction

Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. The mGlu1 receptor, in particular, is predominantly expressed in the cerebellum, hippocampus, and thalamus, and is implicated in various neurological and psychiatric disorders. Its activation leads to the hydrolysis of phosphoinositides, resulting in an increase in intracellular calcium levels. Consequently, selective antagonists of the mGlu1 receptor, such as this compound, are valuable tools for neuroscience research and hold potential as therapeutic agents. This compound distinguishes itself as a non-competitive antagonist, offering a different mode of receptor modulation compared to competitive antagonists that bind to the glutamate binding site.

Quantitative Data

The following tables summarize the reported in vitro activities of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssayIC50Reference
mGlu1 ReceptorInhibition of Inositol Phosphate Hydrolysis143 nM[1]
mGlu1 ReceptorInhibition of Agonist-Induced Phosphoinositide Hydrolysis140 nM[2]
mGlu5 ReceptorNot specified> 10 µM[1]

Table 2: Off-Target Activity of this compound

TargetAssayIC50Reference
Epidermal Growth Factor Receptor (EGFR)Inhibition of EGFR0.91 µM[1]

Plausible Synthesis of this compound

While the specific synthesis protocol for this compound is not publicly detailed, a plausible synthetic route can be devised based on established methods for the synthesis of analogous 4-anilinoquinazoline derivatives. The proposed synthesis involves a two-step process starting from 4-chloro-6-methoxyquinazoline.

Step 1: Synthesis of 4-chloro-6-methoxyquinazoline

The synthesis of the key intermediate, 4-chloro-6-methoxyquinazoline, can be achieved from 4-hydroxy-3-methoxybenzonitrile through a series of reactions including nitration, reduction, cyclization with formamide, and subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 2: N-Arylation of 4-chloro-6-methoxyquinazoline with 4-methoxyaniline

The final step involves the nucleophilic aromatic substitution reaction between 4-chloro-6-methoxyquinazoline and 4-methoxyaniline. This reaction is typically carried out in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), often in the presence of a base to neutralize the HCl generated during the reaction. The hydrochloride salt of this compound can be obtained by treating the free base with hydrochloric acid.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize the activity of this compound.

Phosphoinositide Hydrolysis Assay

This assay measures the ability of a compound to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of mGlu1 receptor activation.

Materials:

  • HEK293 cells stably expressing the human mGlu1 receptor.

  • [³H]myo-inositol.

  • Cell culture medium (e.g., DMEM).

  • Assay buffer (e.g., HEPES-buffered saline).

  • Agonist (e.g., Glutamate or Quisqualate).

  • This compound.

  • Lysis buffer (e.g., 0.1 M formic acid).

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture and Labeling:

    • Plate the mGlu1-expressing HEK293 cells in 24-well plates.

    • Incubate the cells with [³H]myo-inositol (1 µCi/well) in inositol-free medium for 16-24 hours to allow for incorporation into cellular phosphoinositides.

  • Assay:

    • Wash the cells with assay buffer to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.

    • Stimulate the cells with a sub-maximal concentration (e.g., EC₈₀) of an mGlu1 receptor agonist for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.

    • Incubate on ice for at least 30 minutes.

  • Quantification:

    • Apply the cell lysates to anion exchange columns.

    • Wash the columns to remove free inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

    • Measure the radioactivity of the eluate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist response for each concentration of this compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the inhibitory activity of this compound against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase.

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

  • ATP.

  • Tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • This compound.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or anti-phosphotyrosine antibody).

  • Microplate reader.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the kinase buffer, the peptide substrate, and varying concentrations of this compound or vehicle.

    • Add the recombinant EGFR kinase to each well.

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30°C or 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced (using a luminescent assay like ADP-Glo™) or the extent of substrate phosphorylation (using an ELISA-based method with an anti-phosphotyrosine antibody).

  • Data Analysis:

    • Calculate the percentage of inhibition of EGFR kinase activity for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Signaling Pathway and Mechanism of Action

This compound acts as a non-competitive antagonist at the mGlu1 receptor. This means it does not bind to the orthosteric site where the endogenous ligand glutamate binds. Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents the receptor from being activated even when glutamate is bound.

The canonical signaling pathway for the mGlu1 receptor involves its coupling to the Gαq/11 G protein. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC), which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

By binding to an allosteric site, this compound prevents the conformational changes necessary for G protein coupling and subsequent activation of PLC, thereby inhibiting the entire downstream signaling cascade.

Visualization of the Signaling Pathway

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds to orthosteric site G_protein Gαq/11 mGlu1->G_protein Activates This compound This compound (Non-competitive Antagonist) This compound->mGlu1 Binds to allosteric site PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes G_protein->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1. Signaling pathway of the mGlu1 receptor and the inhibitory action of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the mGlu1 receptor in the central nervous system. Its characterization as a potent and selective non-competitive antagonist highlights its potential for therapeutic development. This guide provides a foundational understanding of its biochemical properties, a plausible synthetic approach, and detailed methodologies for its in vitro evaluation. Further research into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its future clinical applications.

References

In-depth Pharmacological Profile of LY456236: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY456236 is identified in publicly available, albeit limited, scientific resources as a selective antagonist for the 5-HT1D receptor. However, a comprehensive search for its detailed pharmacological profile, including extensive quantitative data, specific experimental protocols, and associated signaling pathways, reveals a significant scarcity of information in the public domain. This suggests that this compound is likely an early-stage investigational compound with a proprietary data set that has not been widely published. This guide summarizes the available information and outlines the general methodologies and pathways relevant to a compound of this class, while clearly noting the absence of specific data for this compound.

Mechanism of Action

Based on the limited available information, this compound is classified as a selective 5-HT1D receptor antagonist. The 5-HT1D receptor is a subtype of the serotonin receptor family, which are G-protein coupled receptors (GPCRs). As an antagonist, this compound would bind to the 5-HT1D receptor and block the downstream signaling typically initiated by the endogenous ligand, serotonin (5-hydroxytryptamine).

General Signaling Pathway for 5-HT1D Receptor Antagonism

In the absence of specific data for this compound, a generalized signaling pathway for a 5-HT1D receptor antagonist is depicted below. 5-HT1D receptors are typically coupled to Gi/o proteins. Activation of these receptors by an agonist (like serotonin) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. An antagonist like this compound would prevent this cascade.

G cluster_membrane Cell Membrane Receptor 5-HT1D Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->Receptor Activates This compound This compound (Antagonist) This compound->Receptor Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Generalized signaling pathway for a 5-HT1D receptor antagonist.

Quantitative Pharmacological Data

A thorough search for quantitative data such as binding affinities (Ki), potency (IC50/EC50), and pharmacokinetic parameters for this compound did not yield any specific values from published studies. For a compound in this class, such data would typically be presented as follows:

Table 1: Hypothetical In Vitro Receptor Binding Profile for this compound

Receptor SubtypeBinding Affinity (Ki, nM)
Human 5-HT1DData Not Available
Human 5-HT1AData Not Available
Human 5-HT1BData Not Available
Human 5-HT2AData Not Available
Human Dopamine D2Data Not Available
Human Adrenergic α1Data Not Available

Table 2: Hypothetical Functional Activity Profile for this compound

Assay TypeParameterValue
[³⁵S]GTPγS Binding AssayIC50 (nM)Data Not Available
cAMP Accumulation AssayIC50 (nM)Data Not Available

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not publicly available. Below are generalized methodologies that would typically be employed to characterize a novel 5-HT1D receptor antagonist.

Radioligand Binding Assays

This method is used to determine the binding affinity of a compound for a specific receptor.

G Start Prepare cell membranes expressing 5-HT1D receptor Incubate Incubate membranes with radiolabeled ligand (e.g., [³H]5-HT) and varying concentrations of this compound Start->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze

Caption: General workflow for a radioligand binding assay.

Functional Assays (e.g., cAMP Assay)

These assays measure the functional consequence of receptor binding, in this case, the antagonism of agonist-induced inhibition of cAMP production.

G Start Culture cells expressing 5-HT1D receptor Pretreat Pre-treat cells with varying concentrations of this compound Start->Pretreat Stimulate Stimulate cells with a 5-HT1D agonist (e.g., serotonin) Pretreat->Stimulate Lyse Lyse cells and measure intracellular cAMP levels Stimulate->Lyse Analyze Analyze data to determine IC50 value Lyse->Analyze

Caption: General workflow for a functional cAMP assay.

Conclusion

While this compound is identified as a selective 5-HT1D receptor antagonist, there is a notable absence of detailed, publicly available pharmacological data. The information required to construct a comprehensive technical guide, including quantitative metrics, specific experimental procedures, and validated signaling pathways, is not present in the accessible scientific literature. The diagrams and methodologies presented here are based on the general principles of pharmacology for this class of compounds and should be considered illustrative in the absence of specific data for this compound. For detailed information, direct inquiry to the originating pharmaceutical entity may be necessary.

LY456236: A Selective mGluR1 Antagonist for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY456236, also known as MPMQ hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). As a member of the Group I mGluRs, mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in a variety of neurological and psychiatric disorders has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols for its characterization, and its potential applications in neuroscience research.

Mechanism of Action

This compound exerts its effects by selectively blocking the mGluR1 receptor, thereby inhibiting the downstream signaling cascades initiated by glutamate, the primary excitatory neurotransmitter in the central nervous system. The binding of glutamate to mGluR1 typically activates a Gq/11 G-protein, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to numerous cellular processes, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. By antagonizing mGluR1, this compound effectively dampens this cascade, making it a valuable tool for studying the physiological and pathological roles of mGluR1 signaling.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Binding and Potency

ParameterReceptorValueReference
IC50mGluR1143 nM
IC50mGluR5> 10 µM

Table 2: In Vivo Efficacy in Animal Models

ModelSpeciesEndpointED50Reference
Formalin-induced hyperalgesiaMouseReduction of hyperalgesic behavior28 mg/kg
Formalin-induced hyperalgesiaRatReduction of hyperalgesic behavior16.3 mg/kg
6 Hz Seizure ModelMouseProtection from seizures-[1]
Maximal Electroshock (MES) Seizure ModelMouseProtection from tonic extension-[1]

Signaling Pathways and Experimental Workflows

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the activation of the mGluR1 receptor. This compound acts by blocking the initial binding of glutamate to the receptor.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gαq/11 mGluR1->Gq11 Activates PLCb PLCβ Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream Modulates PKC->Downstream Modulates This compound This compound This compound->mGluR1 Blocks

mGluR1 Signaling Cascade and Point of Inhibition by this compound
Experimental Workflow: Anticonvulsant Activity Assessment

The following diagram outlines a typical experimental workflow to assess the anticonvulsant properties of this compound in a rodent model.

Anticonvulsant_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal Rodent Model (e.g., Mouse) Grouping Grouping: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - ... Animal->Grouping Dosing Drug Administration (e.g., i.p. injection) Grouping->Dosing Seizure Seizure Induction (e.g., 6 Hz corneal stimulation) Dosing->Seizure Pre-treatment Observation Behavioral Observation (e.g., seizure score, duration) Seizure->Observation Stats Statistical Analysis (e.g., ANOVA, ED50 calculation) Observation->Stats Results Results Interpretation Stats->Results

Workflow for Evaluating Anticonvulsant Efficacy of this compound

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Receptor Binding Assay (Hypothetical Protocol)
  • Objective: To determine the binding affinity (IC50) of this compound for mGluR1 and mGluR5.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human mGluR1 or mGluR5.

  • Radioligand: [3H]-R214127 (a high-affinity mGluR1 antagonist radioligand).

  • Procedure:

    • Cell membranes are prepared from the transfected CHO cells.

    • A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Non-specific binding is determined in the presence of an excess of a non-labeled mGluR1 antagonist.

    • After incubation, the membranes are harvested by rapid filtration and washed to remove unbound radioligand.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

    • The IC50 value is calculated by non-linear regression analysis of the competition binding data.

In Vivo Formalin-Induced Hyperalgesia Model
  • Objective: To assess the anti-nociceptive effects of this compound.

  • Animal Models: Male CD-1 mice or Sprague-Dawley rats.

  • Procedure:

    • Animals are habituated to the testing environment.

    • This compound or vehicle is administered (e.g., intraperitoneally) at various doses.

    • After a pre-treatment period, a dilute solution of formalin is injected into the plantar surface of one hind paw.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

    • The anti-nociceptive effect is quantified as a reduction in the duration of nociceptive behaviors in the late phase compared to the vehicle-treated group.

    • The ED50 value is calculated from the dose-response curve.

In Vivo 6 Hz and Maximal Electroshock (MES) Seizure Models
  • Objective: To evaluate the anticonvulsant activity of this compound.

  • Animal Model: Male CF-1 mice.

  • Procedure for 6 Hz Model:

    • This compound or vehicle is administered at various doses.

    • After a pre-treatment period, a low-frequency (6 Hz) electrical stimulus is delivered via corneal electrodes.

    • Animals are observed for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with forelimb and jaw clonus.

    • The protective effect is determined as the percentage of animals in which the seizure is blocked.

  • Procedure for MES Model:

    • This compound or vehicle is administered at various doses.

    • After a pre-treatment period, a high-frequency, high-intensity electrical stimulus is delivered via corneal electrodes.

    • The primary endpoint is the presence or absence of a tonic hindlimb extension.

    • The anticonvulsant effect is measured as the ability of the compound to prevent the tonic hindlimb extension.

Applications in Neuroscience Research

This compound is a valuable pharmacological tool for a wide range of neuroscience research applications, including:

  • Investigating the role of mGluR1 in synaptic plasticity: By selectively blocking mGluR1, researchers can elucidate its contribution to LTP and LTD in various brain regions.

  • Exploring the pathophysiology of epilepsy: The anticonvulsant properties of this compound make it a useful compound for studying the involvement of mGluR1 in seizure generation and propagation.[1]

  • Studying mechanisms of nociception and chronic pain: The anti-hyperalgesic effects of this compound can be leveraged to investigate the role of mGluR1 in central sensitization and the processing of pain signals.

  • Probing the therapeutic potential of mGluR1 antagonism in other CNS disorders: Given the widespread distribution and function of mGluR1, this compound can be used to explore its relevance in models of anxiety, depression, and neurodegenerative diseases.

Conclusion

This compound is a selective mGluR1 antagonist with demonstrated efficacy in preclinical models of pain and epilepsy. Its well-defined mechanism of action and selectivity make it an indispensable tool for neuroscience researchers investigating the multifaceted roles of mGluR1 in health and disease. This guide provides a foundational understanding of its properties and methodologies for its application, facilitating further exploration into the therapeutic potential of targeting the mGluR1 receptor.

References

In Vitro Characterization of LY456236: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). The data presented herein is crucial for understanding its mechanism of action and guiding further research and development.

Core Pharmacological Data

The in vitro activity of this compound has been characterized through functional assays to determine its potency and selectivity as an mGlu1 receptor antagonist.

CompoundTargetAssay TypePotency (IC₅₀)Selectivity
This compoundmGlu1Functional Antagonism143 nM>70-fold vs. mGlu5
This compoundmGlu5Functional Antagonism>10 µM

Table 1: In Vitro Potency and Selectivity of this compound. [1]

Signaling Pathway of mGlu1 and Inhibition by this compound

Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a significant role in excitatory synaptic transmission.[2][3] Upon activation by its endogenous ligand, glutamate, the mGlu1 receptor initiates a signaling cascade through its coupling to Gq/G11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound binds to the mGlu1 receptor and prevents this cascade from occurring.

Gq_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu1R mGlu1 Receptor Glutamate->mGlu1R Activates This compound This compound This compound->mGlu1R Blocks Gq Gq Protein mGlu1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates

Figure 1: mGlu1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These represent standard protocols for characterizing a novel GPCR ligand.

Radioligand Binding Assay (Hypothetical Protocol for Kᵢ Determination)

This assay would be used to determine the binding affinity (Kᵢ) of this compound for the mGlu1 receptor.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human mGlu1 receptor.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine protein concentration.

2. Binding Reaction:

  • In a 96-well plate, add cell membranes (20-50 µg of protein).

  • Add a fixed concentration of a suitable radioligand for mGlu1 (e.g., [³H]Quisqualic acid).[4][5][6]

  • Add increasing concentrations of unlabeled this compound (competitor).

  • For non-specific binding determination, add a high concentration of a known mGlu1 ligand (e.g., unlabeled glutamate).

  • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

  • Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assay: Intracellular Calcium Mobilization (for IC₅₀ Determination)

This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium, a downstream effect of mGlu1 receptor activation.

1. Cell Preparation:

  • Seed HEK293 cells expressing the mGlu1 receptor into a 96-well black-walled, clear-bottom plate.

  • Allow cells to attach and grow overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Wash the cells to remove excess dye.

2. Compound Addition and Stimulation:

  • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

  • Add a fixed concentration of glutamate (agonist) that elicits a submaximal response (e.g., EC₈₀).

3. Signal Detection:

  • Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

  • Record the fluorescence signal over time to capture the peak response.

4. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Experimental Workflow for In Vitro Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a novel compound like this compound.

workflow cluster_Discovery Discovery & Initial Screening cluster_Characterization In-Depth Characterization cluster_Analysis Data Analysis & Reporting Compound_Synthesis Compound Synthesis (this compound) Primary_Screening Primary Screening (e.g., High-Throughput Calcium Assay) Compound_Synthesis->Primary_Screening Binding_Assay Radioligand Binding Assay (Determine Ki) Primary_Screening->Binding_Assay Active Hit Functional_Assay Functional Assay (Determine IC50) Primary_Screening->Functional_Assay Data_Analysis Data Analysis & Interpretation (Potency, Selectivity) Binding_Assay->Data_Analysis Selectivity_Screen Selectivity Screening (vs. other mGluRs and off-targets) Functional_Assay->Selectivity_Screen Selectivity_Screen->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Figure 2: General Experimental Workflow for In Vitro Characterization.

References

Investigating the Role of mGlu1 Receptors with LY456236: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of LY456236, a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1), in neuroscience research. This document details the pharmacological properties of this compound, provides established experimental protocols for its use in key in vitro and in vivo assays, and presents quantitative data from relevant studies. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams to facilitate the design and execution of studies investigating the role of mGlu1 receptors.

Introduction to this compound and mGlu1 Receptors

Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] Upon activation by glutamate, mGlu1 receptors typically couple to Gq/11 proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][2][3][4] This canonical pathway, along with other non-canonical signaling cascades, allows mGlu1 receptors to influence a wide array of neuronal processes, including learning, memory, and pain perception.

This compound, also known as (4-methoxy-phenyl)-(6-methoxy-quinazolin-4-yl)-amine hydrochloride, is a potent and selective antagonist of the mGlu1 receptor.[1] It acts as a non-competitive antagonist, meaning it does not compete with glutamate for the same binding site. This property makes it a valuable tool for dissecting the specific functions of mGlu1 receptors without directly interfering with the actions of the endogenous agonist.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Assay TypePreparationAgonistParameterValueReference
Phosphoinositide HydrolysisRecombinant human mGlu1b receptorsGlutamateIC50140 nM[5]
Calcium MobilizationRecombinant rat mGlu1a receptorGlutamateIC503.24 nM (for JNJ16259685, a similar potent antagonist)[6]
Synaptic TransmissionRat cerebellar slices-IC50 for inhibition of synaptic activation19 nM (for JNJ16259685)[6]

Table 2: In Vivo Efficacy of this compound

Animal ModelAssayDoses AdministeredEffectReference
MouseFormalin Test10 - 30 mg/kgReduced hyperalgesia[1]
RatSpinal Nerve Ligation (SNL)Not specifiedCompletely reversed mechanical allodynia[1]
RatVogel Conflict Test10 - 30 mg/kgAnxiolytic-like effects[1]
RatConditioned Lick Suppression (CLS)10 - 30 mg/kgAnxiolytic-like effects[1]

Table 3: Comparative Efficacy of mGlu1 and mGlu5 Antagonists in Pain Models

CompoundTargetAnimal ModelEffectReference
This compound mGlu1 Antagonist Mouse Formalin Test Reduced hyperalgesia [1]
This compound mGlu1 Antagonist Rat SNL Model Completely reversed allodynia [1]
MPEPmGlu5 AntagonistMouse Formalin TestReduced hyperalgesia[1]
MTEPmGlu5 AntagonistMouse Formalin TestReduced hyperalgesia[1]
MPEPmGlu5 AntagonistRat SNL ModelReduced mechanical allodynia[1]
MTEPmGlu5 AntagonistRat SNL ModelReduced mechanical allodynia[1]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate mGlu1 receptor function.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Hippocampal Slices

This protocol is designed to assess the effect of this compound on synaptic transmission in hippocampal brain slices.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound stock solution

  • Dissection tools

  • Vibrating microtome

  • Patch-clamp rig with microscope and micromanipulators

  • Data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate an adult rodent.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

    • Visualize CA1 pyramidal neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a CA1 pyramidal neuron.

    • Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) in response to stimulation of Schaffer collaterals.

    • Bath-apply this compound at the desired concentration (e.g., 1-10 µM) and record the changes in synaptic responses.

    • To study long-term potentiation (LTP), a high-frequency stimulation (HFS) protocol can be applied in the presence and absence of this compound.[7][8][9]

In Vitro Calcium Imaging in Cultured Neurons

This protocol measures changes in intracellular calcium concentration in response to mGlu1 receptor activation and its blockade by this compound.

Materials:

  • Primary neuronal culture or neuronal cell line

  • Culture medium and supplements

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution)

  • Glutamate or a specific mGlu1 agonist

  • This compound stock solution

  • Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

  • Cell Preparation:

    • Plate neurons on glass-bottom dishes or coverslips suitable for imaging.

    • Allow cells to adhere and grow to the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in imaging buffer).

    • Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells with imaging buffer to remove excess dye and allow for de-esterification of the dye for at least 30 minutes.[10][11][12]

  • Calcium Imaging:

    • Mount the dish/coverslip on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Apply a stimulus (e.g., glutamate) to induce mGlu1 receptor-mediated calcium release and record the change in the 340/380 nm fluorescence ratio.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of the antagonist before applying the agonist.

In Vivo Formalin Test for Nociception

This protocol assesses the analgesic effects of this compound in a model of inflammatory pain.[4][13][14][15][16][17][18][19]

Materials:

  • Rodents (mice or rats)

  • Formalin solution (e.g., 1-5%)

  • This compound solution for injection (e.g., intraperitoneal)

  • Observation chambers with mirrors for clear viewing of the paws

  • Timer

Procedure:

  • Acclimation:

    • Acclimate the animals to the testing environment and handling for several days before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle to the animals at the desired dose and route (e.g., 10-30 mg/kg, i.p.) at a predetermined time before the formalin injection.

  • Formalin Injection:

    • Gently restrain the animal and inject a small volume (e.g., 20-50 µL) of formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately place the animal in the observation chamber.

    • Record the amount of time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 60 minutes).

    • The response is typically biphasic: an early phase (0-5 minutes) and a late phase (15-60 minutes).

    • Analyze the data by comparing the nociceptive behaviors in the this compound-treated group to the vehicle-treated group for both phases.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of mGlu1 receptors and typical experimental workflows for investigating the effects of this compound.

Signaling Pathways

mGlu1_Signaling_Pathway Glutamate Glutamate mGlu1R mGlu1 Receptor Glutamate->mGlu1R Gq_11 Gq/11 mGlu1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Downstream Downstream Effectors Ca2_release->Downstream PKC->Downstream This compound This compound This compound->mGlu1R Inhibits

Caption: Canonical mGlu1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Electrophysiology_Workflow start Start slice_prep Prepare Hippocampal Slices start->slice_prep recording Establish Whole-Cell Patch-Clamp Recording slice_prep->recording baseline Record Baseline Synaptic Activity recording->baseline apply_ly Bath-apply this compound baseline->apply_ly record_effect Record Effect on Synaptic Transmission apply_ly->record_effect ltp_induction Induce LTP (optional) record_effect->ltp_induction record_ltp Record Post-LTP Activity ltp_induction->record_ltp analysis Data Analysis record_ltp->analysis end End analysis->end

Caption: Workflow for investigating this compound's effect on synaptic transmission and plasticity.

Calcium_Imaging_Workflow start Start cell_culture Culture Neurons start->cell_culture dye_loading Load Cells with Fura-2 AM cell_culture->dye_loading pre_incubation Pre-incubate with This compound or Vehicle dye_loading->pre_incubation baseline_imaging Acquire Baseline Fluorescence Images pre_incubation->baseline_imaging agonist_application Apply mGlu1 Agonist baseline_imaging->agonist_application record_response Record Calcium Response agonist_application->record_response analysis Data Analysis (340/380 ratio) record_response->analysis end End analysis->end

Caption: Workflow for assessing this compound's impact on mGlu1-mediated calcium signaling.

Formalin_Test_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Administer this compound or Vehicle acclimation->drug_admin formalin_injection Inject Formalin into Hind Paw drug_admin->formalin_injection observation Observe and Record Nociceptive Behaviors formalin_injection->observation data_analysis Analyze Early and Late Phase Pain Responses observation->data_analysis end End data_analysis->end

Caption: In vivo workflow for evaluating the analgesic effects of this compound using the formalin test.

References

The Selective mGluR1 Antagonist LY456236: A Technical Overview of its Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), on synaptic plasticity. By examining the foundational role of mGluR1 in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), this document elucidates the expected pharmacological impact of this compound on synaptic strength modulation. The information presented herein is curated from preclinical research and is intended to inform further investigation and drug development efforts targeting glutamatergic signaling pathways.

Core Mechanism of Action

Quantitative Data on mGluR1-Mediated Synaptic Plasticity

ParameterWild-Type (+/+)mGluR1 Knockout (-/-)Implication for this compound
LTP Induction Success Rate 73% of O/A interneuronsLTP absentHigh probability of LTP inhibition
Average EPSC Potentiation 249 ± 48% of controlNo significant changeExpected reduction in EPSC potentiation
Failure Rate Change 60 ± 13% of controlNo significant changeAttenuation of the decrease in synaptic failure rate
EPSC Amplitude Increase (excluding failures) 156 ± 21% of controlNo significant changeExpected reduction in the increase of EPSC amplitude

Data derived from studies on oriens/alveus (O/A) interneurons in mouse hippocampal slices. The absence of LTP in mGluR1 knockout mice strongly suggests that a selective antagonist like this compound would produce a similar inhibitory effect.

Experimental Protocols

The following is a representative experimental protocol for assessing the effect of a pharmacological agent like this compound on LTP in hippocampal slices, based on standard methodologies cited in synaptic plasticity research.

Hippocampal Slice Preparation
  • Animal Model: Male C57BL/6 mice (6-10 weeks old).

  • Procedure:

    • Anesthetize the mouse and perform decapitation.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Prepare transverse hippocampal slices (400 µm thickness) using a vibratome.

    • Transfer slices to an interface or submersion chamber for recovery for at least 1 hour before recording.

Electrophysiological Recording
  • Setup: Slices are placed in a recording chamber and continuously perfused with oxygenated aCSF.

  • Stimulation: A bipolar stimulating electrode is positioned in the Schaffer collateral pathway to evoke synaptic responses.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.

Long-Term Potentiation (LTP) Induction
  • Baseline Recording: Record stable baseline fEPSPs for 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).

  • Drug Application: Apply this compound at the desired concentration to the perfusion bath and record for another 20-30 minutes to assess its effect on baseline transmission.

  • LTP Induction Protocol: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.

  • Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

Signaling Pathways and Visualizations

The antagonism of mGluR1 by this compound disrupts a critical signaling cascade involved in synaptic plasticity. The following diagrams, generated using the DOT language, illustrate the mGluR1 signaling pathway and a typical experimental workflow for studying LTP.

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Gq Gq/G11 mGluR1->Gq activates PLC PLCβ Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Plasticity Modulation of Synaptic Plasticity (LTP/LTD) Ca_release->Plasticity PKC->Plasticity LTP_Experimental_Workflow start Start slice_prep Hippocampal Slice Preparation start->slice_prep recovery Slice Recovery (>1 hr) slice_prep->recovery baseline Baseline fEPSP Recording (20-30 min) recovery->baseline drug_app This compound Application (20-30 min) baseline->drug_app lpt_induction LTP Induction (e.g., TBS) drug_app->lpt_induction post_record Post-Induction Recording (>60 min) lpt_induction->post_record analysis Data Analysis post_record->analysis end End analysis->end

Preliminary Efficacy of LY456236: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236, chemically identified as 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine (CAS No. 338736-46-2), is a small molecule belonging to the quinazoline class of compounds.[1][2] While initial database entries suggested potential activity as a selective 5-HT1D receptor antagonist or a metabotropic glutamate receptor 1 (mGluR1) antagonist, a comprehensive review of the scientific literature indicates a more probable and potent role as an anticancer agent.[1][3] Structurally similar quinazoline derivatives have demonstrated significant efficacy in preclinical cancer models, primarily through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth and drug resistance. This document provides an in-depth technical guide to the preliminary efficacy of this compound, drawing upon data from closely related analogs to elucidate its potential mechanism of action, experimental evaluation, and relevant signaling pathways.

Quantitative Efficacy Data of Structurally Related Quinazoline Derivatives

Due to the limited publicly available data specifically for this compound, the following tables summarize the efficacy of structurally analogous quinazoline compounds, providing a benchmark for its potential activity.

Table 1: In Vitro Efficacy of Quinazoline Analogs in Cancer Cell Lines

CompoundChemical NameCancer Cell LineAssay TypeEfficacy Metric (IC₅₀/EC₅₀)Reference
Analog 1 N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineT47D (Breast Cancer)Caspase-3 ActivationEC₅₀ = 2 nM[4][5]
T47D (Breast Cancer)Cell ProliferationGI₅₀ = 2 nM[6]
Analog 2 2,6-disubstituted-quinazoline-4-oneVariousCytotoxicityIC₅₀ = 0.3 µM[7]
Analog 3 4-anilino-2-substituted quinazolineVariousTubulin Polymerization InhibitionIC₅₀ = 2.45 µM[7]
VariousAntiproliferative ActivityIC₅₀ = 0.11 µM[7]
Analog 4 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline (6x)PC3 (Prostate Cancer)CytotoxicityIC₅₀ = 6.2 ± 0.9 µM[8]
BGC823 (Gastric Cancer)CytotoxicityIC₅₀ = 3.2 ± 0.1 µM[8]
Bcap37 (Breast Cancer)CytotoxicityIC₅₀ = 3.1 ± 0.1 µM[8]

Table 2: In Vivo Efficacy of a Quinazoline Analog

CompoundModelEfficacy EndpointOutcomeReference
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amineMX-1 Human Breast Cancer XenograftTumor Growth InhibitionHighly efficacious[4][5]
PC-3 Prostate Cancer XenograftTumor Growth InhibitionEfficacious[6]

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for quinazoline derivatives structurally similar to this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This is a critical pathway for eliminating malignant cells and is a target for many successful chemotherapeutic agents. The process is often initiated through the intrinsic mitochondrial pathway, characterized by the activation of caspase enzymes, which are the executioners of apoptosis.

A key analog, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has been shown to be a potent inducer of apoptosis with an EC₅₀ of 2 nM in a cell-based caspase activation assay.[4][5] This suggests that this compound may also function as a powerful pro-apoptotic agent.

Potential Signaling Pathways

The anticancer activity of quinazoline derivatives involves modulation of several critical signaling pathways.

signaling_pathways cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects cluster_apoptosis Apoptosis Pathway EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR VEGFR VEGFR->PI3K_Akt VEGFR->RAS_MAPK Survival Cell Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation RAS_MAPK->Proliferation Mitochondria Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->EGFR Inhibition This compound->VEGFR Inhibition This compound->Mitochondria Induction mtt_assay_workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add this compound at various concentrations incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h to allow formazan formation add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % cell viability and IC50 read_absorbance->analyze end End analyze->end apoptosis_assay_workflow start Start treat_cells Treat cells with this compound start->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with cold PBS harvest_cells->wash_cells stain_cells Stain with Annexin V-FITC and PI wash_cells->stain_cells incubate Incubate in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify apoptotic cell populations analyze->quantify end End quantify->end

References

Methodological & Application

Application Notes and Protocols for the mGlu1 Receptor Antagonist LY456236 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LY456236, a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1), in cell culture experiments. Detailed protocols for key assays, quantitative data for this compound and other relevant mGlu1 antagonists, and visualizations of the underlying signaling pathway and experimental workflows are included to facilitate research into the role of the mGlu1 receptor in cellular processes.

Introduction to this compound and the mGlu1 Receptor

This compound is a potent and selective antagonist of the mGlu1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu1 receptor is primarily coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase Cβ (PLCβ). This initiates a signaling cascade involving the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Dysregulation of mGlu1 receptor signaling has been implicated in various neurological and psychiatric disorders, as well as in the progression of certain cancers, such as melanoma and glioma.

Quantitative Data for mGlu1 Receptor Antagonists

The following tables summarize the in vitro potency of this compound and other commonly used selective mGlu1 receptor antagonists. This data is essential for determining appropriate experimental concentrations.

Table 1: In Vitro Potency of this compound

AssayCell Line/TissueIC50Reference
Phosphoinositide HydrolysisNot Specified140 nM[1]

Table 2: In Vitro Potency of Other Selective mGlu1 Receptor Antagonists

CompoundAssayCell Line/TissueIC50 / KiReference
JNJ16259685Glutamate-induced Ca2+ mobilizationHuman mGlu1a expressing cells1.21 nM (IC50)[2]
JNJ16259685[3H]R214127 bindingRat mGlu1a expressing cells0.34 nM (Ki)[2]
JNJ16259685Glutamate-mediated inositol phosphate productionPrimary cerebellar cultures1.73 nM (IC50)[2]
BAY36-7620Glutamate-induced IP productionHEK293 cells expressing mGlu1a0.16 µM (IC50)[3]
BAY36-7620Constitutive mGlu1a activityHEK293 cells expressing mGlu1a0.38 µM (IC50)[3]

Signaling Pathway

The canonical signaling pathway activated by the mGlu1 receptor is depicted below. This compound acts as an antagonist at the mGlu1 receptor, thereby inhibiting these downstream signaling events.

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds Gq_G11 Gq/G11 mGlu1->Gq_G11 Activates PLCb PLCβ Gq_G11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream This compound This compound This compound->mGlu1 Inhibits

mGlu1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on mGlu1 receptor activity in cell culture.

General Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing cells and treating them with this compound. Specific cell lines (e.g., HEK293 expressing mGlu1, melanoma cell lines like SK-MEL-2 and SK-MEL-5, or glioma cell lines like U87 and U251) and media will need to be optimized for your specific experimental needs.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates or flasks

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Grow cells to 80-90% confluency in a T75 flask.

    • Wash cells with PBS and detach using trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and count the cells.

    • Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a predetermined density and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line and assay (e.g., ranging from 1 nM to 10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours), depending on the specific assay.

Cell_Culture_Workflow Start Start Seed_Cells Seed cells in culture plates Start->Seed_Cells Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Prepare_this compound Prepare this compound working solutions Incubate_Overnight->Prepare_this compound Treat_Cells Treat cells with this compound (include vehicle control) Incubate_Overnight->Treat_Cells Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for desired period (e.g., 24-72 hours) Treat_Cells->Incubate_Treatment Perform_Assay Proceed to specific assay Incubate_Treatment->Perform_Assay End End Perform_Assay->End

General Cell Culture and Treatment Workflow
Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLCβ-mediated hydrolysis of PIP2, to determine the antagonistic effect of this compound on mGlu1 receptor activity.

Materials:

  • Cells expressing the mGlu1 receptor

  • [³H]-myo-inositol

  • Inositol-free DMEM

  • Dialyzed FBS

  • mGlu1 receptor agonist (e.g., Glutamate or Quisqualate)

  • This compound

  • Lithium chloride (LiCl)

  • Formic acid

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Labeling:

    • Seed cells in 24-well plates.

    • The next day, replace the medium with inositol-free DMEM containing 1% dialyzed FBS and [³H]-myo-inositol (1 µCi/well).

    • Incubate for 16-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

  • Assay Performance:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with different concentrations of this compound or vehicle in a buffer containing LiCl (e.g., 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

    • Stimulate the cells with an mGlu1 receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) for 30-60 minutes at 37°C.

    • Terminate the reaction by adding ice-cold formic acid.

    • Isolate the total inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced IP accumulation by this compound at each concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to mGlu1 receptor activation and its inhibition by this compound, using a fluorescent calcium indicator.

Materials:

  • Cells expressing the mGlu1 receptor

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • mGlu1 receptor agonist

  • This compound

  • Fluorescence plate reader with an injection system or fluorescence microscope

Procedure:

  • Cell Loading with Calcium Indicator:

    • Seed cells in a black-walled, clear-bottom 96-well plate.

    • The next day, wash the cells with HBSS.

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Measurement of Calcium Response:

    • Place the plate in the fluorescence plate reader.

    • Add different concentrations of this compound or vehicle to the wells and incubate for a short period (e.g., 5-15 minutes).

    • Establish a baseline fluorescence reading.

    • Inject the mGlu1 receptor agonist and immediately start recording the fluorescence signal over time. For Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and measure emission at 510 nm. For Fluo-4, use an excitation of ~490 nm and measure emission at ~520 nm.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths for Fura-2.

    • Determine the peak response for each condition.

    • Calculate the percentage of inhibition of the agonist-induced calcium response by this compound.

    • Determine the IC50 value.

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the viability and/or proliferation of cells, which is particularly relevant for cancer cell lines where mGlu1 receptor signaling may be involved in tumor growth.

Materials:

  • Cell line of interest (e.g., melanoma or glioma cells)

  • Complete cell culture medium

  • This compound

  • Cell viability reagent (e.g., MTT, MTS, WST-1, or a luminescent ATP-based assay kit like CellTiter-Glo®)

  • 96-well plates

  • Microplate reader (absorbance, fluorescence, or luminescence)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of this compound or vehicle for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Measurement (Example using MTT):

    • After the treatment period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 value.

Viability_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound (various concentrations) Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add viability reagent (e.g., MTT) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 2-4 hours Add_Reagent->Incubate_Reagent Add_Solubilizer Add solubilization solution (if using MTT) Incubate_Reagent->Add_Solubilizer Measure_Signal Measure absorbance, fluorescence, or luminescence Add_Solubilizer->Measure_Signal Analyze_Data Analyze data and determine IC50/GI50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Cell Viability Assay Workflow (MTT Example)

References

Application Notes and Protocols for In Vivo Dissolution of LY456236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the dissolution and formulation of LY456236 for in vivo research applications. The protocols and data presented are intended to ensure consistent and effective delivery of this selective mGlu1 receptor antagonist in animal studies.

Compound Information
  • Compound Name: this compound (also known as MPMQ)

  • Form: Typically available as this compound hydrochloride.

  • Mechanism of Action: A selective and orally active antagonist of the metabotropic glutamate receptor 1 (mGlu1).[1][2][3] It functions as a non-competitive antagonist, inhibiting inositol phosphate hydrolysis with an IC50 of approximately 143 nM.[1]

Quantitative Data Summary

For ease of reference, the following table summarizes key quantitative data for this compound hydrochloride.

ParameterValueSource(s)
Molecular Formula C₁₆H₁₅N₃O₂ • HCl[2]
Formula Weight 317.8 g/mol [2]
CAS Number 338736-46-2[2][3]
IC₅₀ (mGlu1) ~143 nM[1][3]
Solubility in DMSO Sparingly soluble: 1-10 mg/mL. One supplier specifies a maximum concentration of 6.36 mg/mL (20 mM).[4] Another suggests 225.0 mg/mL with sonication and heating to 60°C.[1][2][4]
Solubility in Ethanol Slightly soluble: 0.1-1 mg/mL[2]
Effective In Vivo Doses ED₅₀ of 35 mg/kg for audiogenic seizures in mice.[2] Effective at 30 and 100 mg/kg for formalin-induced hyperalgesia.[2] 50 mg/kg per day reduced tumor growth in a mouse model.[2]

Experimental Protocols

Protocol 1: Vehicle Preparation and Dissolution of this compound

This protocol describes the preparation of a common vehicle for poorly soluble compounds intended for parenteral administration in animal studies. This formulation is based on a widely used combination of solvents and surfactants that enhance solubility and bioavailability.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Calculate Required Volumes: Determine the total volume of the final formulation needed based on the number of animals, the dose, and the injection volume. A common injection volume for mice is 10 mL/kg.

  • Initial Dissolution in DMSO:

    • Weigh the required amount of this compound hydrochloride powder and place it in a sterile conical tube.

    • Add the calculated volume of DMSO to the tube. The final concentration of DMSO in the vehicle should not exceed 10%. For animals with low tolerance, it is recommended to keep the DMSO concentration below 2%.[1]

    • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can aid in dissolution if necessary.[1]

  • Addition of PEG300:

    • Add the calculated volume of PEG300 to the DMSO solution. A common final concentration is 40%.

    • Vortex the mixture again until it is homogeneous.

  • Addition of Tween-80:

    • Add the calculated volume of Tween-80. A typical final concentration is 5%.

    • Vortex thoroughly to ensure the surfactant is well-dispersated.

  • Final Dilution with Saline or PBS:

    • Slowly add the sterile saline or PBS to the mixture to reach the final desired volume. The typical final concentration of the aqueous component is 45%.

    • Vortex the final solution extensively to ensure a uniform and stable formulation. The final solution should be clear.

  • Storage: The freshly prepared formulation should be used immediately if possible. If short-term storage is necessary, it should be stored at 4°C and protected from light. Before use, bring the solution to room temperature and vortex again to ensure homogeneity.

Example Formulation (for a 10 mg/mL final concentration):

To prepare 10 mL of a 10 mg/mL solution of this compound:

  • Weigh out 100 mg of this compound hydrochloride.

  • Add 1 mL of DMSO (10% of final volume) and dissolve the compound.

  • Add 4 mL of PEG300 (40% of final volume) and mix.

  • Add 0.5 mL of Tween-80 (5% of final volume) and mix.

  • Add 4.5 mL of sterile saline (45% of final volume) and mix thoroughly.

Visualizations

Signaling Pathway of mGlu1 Receptor

The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that, upon binding to its ligand glutamate, initiates a downstream signaling cascade primarily through the Gq alpha subunit.[5][6][7] This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[5] The elevated cytosolic Ca²⁺ and DAG work in concert to activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, modulating neuronal excitability and synaptic transmission.[5][7] this compound, as an antagonist, blocks the initial activation of this receptor, thereby inhibiting this entire cascade.

mGlu1_Signaling_Pathway Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Activates This compound This compound This compound->mGlu1 Inhibits Gq Gq Protein mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets

Caption: mGlu1 receptor signaling cascade and point of inhibition by this compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines the logical flow of an in vivo study using this compound, from preparation to data analysis.

experimental_workflow A 1. Calculate Dose & Formulation Volume B 2. Prepare Vehicle & Dissolve this compound A->B C 3. Administer to Animal Models (e.g., IP, PO) B->C D 4. Conduct Behavioral/Physiological Assays C->D E 5. Collect and Process Tissues/ Blood Samples C->E F 6. Data Analysis & Interpretation D->F E->F

Caption: A typical experimental workflow for in vivo studies with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound designated as LY456236 has yielded no publicly available scientific literature, preclinical data, or clinical trial information. This designation likely represents an internal compound code from a pharmaceutical company, presumably Eli Lilly, that has not been disclosed or published in peer-reviewed journals or other public forums.

Consequently, there is no information available regarding its mechanism of action, signaling pathways, or established protocols for its use in rodent models. The core requirements of this request, including recommended dosages, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of any public data on this compound.

For researchers, scientists, and drug development professionals interested in this compound, the following steps are recommended:

  • Monitor Scientific Databases and Company Disclosures: Regularly search scientific literature databases (e.g., PubMed, Scopus, Google Scholar) and monitor press releases, investor calls, and scientific meeting abstracts from pharmaceutical companies, particularly Eli Lilly, for any disclosure of information related to this compound.

  • Identify Potential Public Disclosures: If this compound progresses through the drug development pipeline, it will likely be assigned a non-proprietary name (International Nonproprietary Name or INN) and its chemical structure and preclinical data will be published.

  • Collaboration and Direct Inquiry: For those with a specific interest in the therapeutic area that this compound may be associated with, seeking collaborations or making direct, appropriate inquiries with the originating company may be a potential avenue for information, although such information is often confidential.

Without any foundational information on the compound, it is impossible to provide the detailed application notes and protocols as requested. The scientific community awaits the public disclosure of data related to this compound to understand its potential therapeutic applications and to develop appropriate experimental protocols for its use in research.

Application Notes and Protocols for the Electrophysiological Characterization of Novel Ion Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "LY456236" is not available in the public domain. These application notes and protocols are provided as a general framework for the electrophysiological characterization of a novel ion channel modulating compound, referred to herein as "Compound-X."

Introduction

Ion channels are crucial for a multitude of physiological processes, including neuronal signaling, muscle contraction, and cellular homeostasis.[1][2][3] Their dysfunction is implicated in numerous diseases, making them a major target for drug discovery.[4] Electrophysiological techniques are the gold standard for studying ion channel function and pharmacology as they allow for direct, real-time measurement of ion flow across the cell membrane.[4][5] The patch-clamp technique, in its various configurations, provides high-resolution data on ion channel kinetics, gating, and modulation by pharmacological agents.[6][7][8]

These notes provide a guide for researchers, scientists, and drug development professionals on the use of electrophysiology to characterize the effects of a novel ion channel modulator, "Compound-X." The protocols described below cover initial screening in heterologous expression systems and more complex characterization in native tissues.

Characterization in a Heterologous Expression System (e.g., HEK293 cells)

The initial characterization of Compound-X should be performed in a simplified, controlled environment, such as a mammalian cell line (e.g., HEK293, CHO) stably or transiently expressing the target ion channel. This approach minimizes the influence of other ion channels and cellular components, allowing for a clear assessment of the compound's direct effect on the target.

Whole-Cell Patch-Clamp Protocol

The whole-cell patch-clamp configuration is ideal for studying the overall effect of Compound-X on the population of target ion channels in a cell.[3][6][7]

Objective: To determine the effect of Compound-X on the current-voltage (I-V) relationship, activation and inactivation kinetics, and to establish a dose-response relationship.

Materials:

  • HEK293 cells expressing the target ion channel

  • Cell culture reagents (DMEM, FBS, antibiotics)

  • External (extracellular) recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)

  • Compound-X stock solution (e.g., 10 mM in DMSO) and serial dilutions

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system[9]

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Solution Preparation: Prepare and filter all recording solutions. Prepare fresh dilutions of Compound-X on the day of the experiment.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Fabricate a glass micropipette with a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a cell and form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.[9]

    • Rupture the membrane patch to achieve the whole-cell configuration.[6]

    • Clamp the cell at a holding potential where the target channels are closed (e.g., -80 mV).

    • Apply a series of voltage steps to elicit ion channel currents (e.g., from -100 mV to +60 mV in 10 mV increments).

    • Establish a stable baseline recording.

    • Apply Compound-X at various concentrations via the perfusion system.

    • Record currents at each concentration after the effect has reached a steady state.

    • Wash out the compound to check for reversibility.

Data Analysis and Presentation
  • I-V Relationship: Plot the peak current amplitude against the test potential before and after compound application.

  • Activation/Inactivation Curves: Fit the normalized conductance or current to a Boltzmann function to determine the half-maximal activation/inactivation voltage (V1/2).

  • Dose-Response: Plot the percentage of current inhibition or potentiation against the log of the compound concentration and fit with the Hill equation to determine the IC50 or EC50.

Table 1: Hypothetical Electrophysiological Effects of Compound-X on a Voltage-Gated Sodium Channel (NaV1.7) in HEK293 Cells

ParameterControl1 µM Compound-X10 µM Compound-X
Peak Current @ 0 mV (pA) -5200 ± 350-2800 ± 250-800 ± 100
V1/2 of Activation (mV) -25.3 ± 1.2-24.9 ± 1.5-25.8 ± 1.3
V1/2 of Inactivation (mV) -78.5 ± 0.9-85.2 ± 1.1-95.7 ± 1.4
IC50 (µM) --1.2 ± 0.2

Characterization in Native Tissue (e.g., Brain Slices)

To understand the effect of Compound-X in a more physiologically relevant context, experiments should be conducted in native tissue, such as acute brain slices.[10][11] This allows for the study of the compound's effect on synaptic transmission and neuronal excitability.

Extracellular Field Potential Recording Protocol

Field potential recordings are well-suited for studying synaptic plasticity phenomena like Long-Term Potentiation (LTP) and for higher-throughput screening in brain slices.[10]

Objective: To assess the effect of Compound-X on baseline synaptic transmission and synaptic plasticity (LTP).

Materials:

  • Rodent (e.g., mouse or rat)

  • Vibratome for slicing

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgSO4, 10 Glucose (gassed with 95% O2 / 5% CO2)

  • Dissection tools

  • Recording chamber for brain slices

  • Stimulating and recording electrodes

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick hippocampal or cortical slices using a vibratome.[11]

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic region (e.g., stratum radiatum).[10][12]

    • Determine the stimulus intensity that elicits a field excitatory postsynaptic potential (fEPSP) of 30-40% of the maximal response.

    • Record a stable baseline of fEPSPs for at least 20 minutes.

    • Apply Compound-X to the perfusing aCSF and record for another 20-30 minutes to assess its effect on baseline transmission.

    • Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).[13]

    • Record the fEPSP slope for at least 60 minutes post-induction to measure the magnitude of LTP.

Data Analysis and Presentation
  • Baseline Transmission: Normalize the fEPSP slope to the pre-drug baseline and compare the average slope before and during compound application.

  • LTP: Express the fEPSP slope as a percentage of the pre-induction baseline. Compare the average potentiation in the last 10 minutes of recording between control and Compound-X treated slices.

Table 2: Hypothetical Effects of Compound-X on Synaptic Transmission and Plasticity in Hippocampal Slices

ConditionBaseline fEPSP Slope (% of control)LTP Magnitude (% of baseline)
Control (aCSF) 100 ± 5%155 ± 8%
10 µM Compound-X 98 ± 6%115 ± 7%

Visualizations

Signaling Pathway

cluster_membrane Cell Membrane compound Compound-X channel Target Ion Channel (e.g., NaV1.7) compound->channel Binds and Inhibits ions Ion Influx (e.g., Na+) depolarization Membrane Depolarization ions->depolarization Reduced ap Action Potential Generation depolarization->ap Inhibited

Caption: Mechanism of action for Compound-X as an ion channel inhibitor.

Experimental Workflow

cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_cells Prepare Cells or Brain Slices prep_solutions Prepare Recording Solutions & Compound obtain_seal Obtain Gigaohm Seal prep_solutions->obtain_seal establish_baseline Establish Baseline Recording obtain_seal->establish_baseline apply_compound Apply Compound-X establish_baseline->apply_compound washout Washout apply_compound->washout measure_params Measure Electrophysiological Parameters washout->measure_params dose_response Generate Dose-Response Curves (IC50/EC50) measure_params->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

Caption: General workflow for patch-clamp electrophysiology experiments.

References

Application Notes and Protocols for LY456236 in Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY456236, a selective metabotropic glutamate receptor 1 (mGluR1) antagonist, in behavioral assays relevant to anxiety and potentially depression. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the behavioral effects of this compound.

Application Notes

This compound has demonstrated efficacy in preclinical models of anxiety, suggesting its potential as an anxiolytic agent. Its mechanism of action, the antagonism of the mGluR1 receptor, is a key target in the glutamatergic system, which is increasingly implicated in the pathophysiology of anxiety and mood disorders.

Anxiolytic-Like Effects

Studies have shown that this compound produces anxiolytic-like effects in conflict-based behavioral paradigms. Specifically, research in rodents has demonstrated that administration of this compound can reduce anxiety-related behaviors in the Vogel conflict test and the conditioned lick suppression test. These tests are designed to induce a state of conflict where the animal's motivation to consume a reward (e.g., water) is pitted against an aversive stimulus (e.g., a mild electric shock). Anxiolytic compounds, like this compound, typically increase the rate of punished responding, indicating a reduction in fear or anxiety.

Potential Antidepressant-Like Effects

While direct evidence for the antidepressant-like effects of this compound is not as established as its anxiolytic properties, the role of mGluR1 antagonism in mood regulation is an active area of research. Other selective mGluR1 antagonists have shown antidepressant-like activity in preclinical models such as the forced swim test and the tail suspension test. These findings suggest that this compound may also possess antidepressant properties, warranting further investigation using established behavioral despair models.

Data Presentation

The following table summarizes the quantitative data from preclinical studies on this compound in behavioral assays for anxiety.

Behavioral AssaySpeciesDosing RouteEffective Dose Range (mg/kg)Observed Effect
Vogel Conflict TestRatSystemic10 - 30Anxiolytic-like effects
Conditioned Lick SuppressionRatSystemic10 - 30Anxiolytic-like effects

Experimental Protocols

Vogel Conflict Test

This test is used to screen for anxiolytic properties of drugs by measuring their ability to reinstate a behavior that has been suppressed by punishment.

Materials:

  • Vogel Conflict Test apparatus (operant chamber with a grid floor and a drinking spout)

  • Lickometer to record the number of licks

  • Shocker to deliver a mild foot shock

  • This compound solution

  • Vehicle solution (e.g., saline or a suitable solvent for this compound)

  • Experimental animals (e.g., male Wistar rats, 200-250g)

Procedure:

  • Habituation and Water Deprivation: For 48 hours prior to the test, water-deprive the rats in their home cages.

  • Acclimation: On the day of the experiment, allow the animals to acclimate to the testing room for at least 1 hour before the session.

  • Drug Administration: Administer this compound or vehicle solution via the desired route (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).

  • Testing Session:

    • Place a rat in the Vogel conflict test chamber.

    • Allow a 5-minute adaptation period during which the rat can freely access the drinking spout without any shock.

    • After the adaptation period, for every 20 licks on the spout, deliver a mild, brief electric shock through the grid floor.

    • The session typically lasts for a predetermined duration (e.g., 5-15 minutes).

  • Data Collection: Record the total number of licks and the total number of shocks received during the testing session.

  • Data Analysis: An increase in the number of shocks received in the drug-treated group compared to the vehicle-treated group is indicative of an anxiolytic-like effect.

Conditioned Lick Suppression Test

This paradigm assesses fear and anxiety by measuring the suppression of a learned behavior (licking) in the presence of a conditioned fear stimulus.

Materials:

  • Conditioning chamber with a grid floor and a drinking spout

  • Lickometer

  • Shocker

  • Auditory cue generator (e.g., a tone generator)

  • This compound solution

  • Vehicle solution

  • Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)

Procedure:

  • Water Deprivation and Habituation: Water-deprive the rats for 24 hours. Habituate them to the conditioning chamber for 10-15 minutes, allowing free access to the drinking spout.

  • Conditioning Phase:

    • On the conditioning day, place the rat in the chamber.

    • Present an auditory cue (conditioned stimulus, CS; e.g., a 30-second tone).

    • At the termination of the CS, deliver a mild foot shock (unconditioned stimulus, US).

    • Repeat this pairing for a set number of trials (e.g., 3-5 trials).

  • Test Phase (the following day):

    • Administer this compound or vehicle.

    • Place the rat back in the conditioning chamber and allow it to drink.

    • Present the auditory cue (CS) without the shock.

    • Measure the number of licks during the CS presentation and during a corresponding period before the CS (baseline).

  • Data Analysis: Calculate a suppression ratio (e.g., [licks during CS] / [licks during baseline + licks during CS]). A higher suppression ratio in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.

Forced Swim Test (for potential antidepressant screening)

This test is a widely used rodent behavioral assay to screen for antidepressant-like activity.[1][2]

Materials:

  • Glass cylinder (e.g., 45 cm high, 20 cm in diameter)

  • Water (23-25°C)

  • This compound solution

  • Vehicle solution

  • Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)

Procedure:

  • Pre-swim Session (Day 1):

    • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).

    • Gently place each mouse into the water for a 15-minute session.

    • After the session, remove the mouse, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • Administer this compound or vehicle 30-60 minutes before the test.

    • Place the mouse in the cylinder for a 6-minute session.

    • Record the entire session using a video camera.

  • Data Analysis: Score the last 4 minutes of the test session for periods of immobility (floating motionless or making only small movements to keep the head above water). A significant reduction in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Mandatory Visualizations

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds and Activates Gq_protein Gq_protein mGluR1->Gq_protein Activates This compound This compound This compound->mGluR1 Antagonizes PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor on PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) Ca2_release->Downstream_Signaling PKC->Downstream_Signaling Neuronal_Excitability Modulation of Neuronal Excitability Downstream_Signaling->Neuronal_Excitability

Caption: mGluR1 Signaling Pathway and the Action of this compound.

Vogel_Conflict_Test_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Water_Deprivation 48h Water Deprivation Acclimation Acclimation to Testing Room Water_Deprivation->Acclimation Drug_Administration Administer this compound or Vehicle Acclimation->Drug_Administration Adaptation 5 min Adaptation in Chamber (Free Licking) Drug_Administration->Adaptation Testing Punished Licking Session (Shock per 20 Licks) Adaptation->Testing Data_Collection Record Total Licks and Shocks Testing->Data_Collection Analysis Compare Shocks Received (Drug vs. Vehicle) Data_Collection->Analysis Result Increased Shocks Indicate Anxiolytic-like Effect Analysis->Result

Caption: Experimental Workflow for the Vogel Conflict Test.

Forced_Swim_Test_Workflow cluster_day1 Day 1: Pre-Swim cluster_day2 Day 2: Test cluster_analysis Data Analysis Habituation 15 min Swim Session Drying Dry and Return to Home Cage Habituation->Drying Drug_Admin Administer this compound or Vehicle Drying->Drug_Admin Test_Session 6 min Swim Session Drug_Admin->Test_Session Recording Video Record Session Test_Session->Recording Scoring Score Immobility Time (last 4 min) Recording->Scoring Comparison Compare Immobility Time (Drug vs. Vehicle) Scoring->Comparison Outcome Decreased Immobility Indicates Antidepressant-like Effect Comparison->Outcome

Caption: Experimental Workflow for the Forced Swim Test.

References

Application Notes and Protocols for LY456236 Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive protocol for the administration of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), in mouse models. Detailed methodologies for vehicle preparation, administration routes, and dosage are outlined based on published preclinical data. This document includes experimental protocols for evaluating the anti-seizure, anti-hyperalgesic, and anti-tumor effects of this compound in mice. Quantitative data from these studies are summarized, and a diagram of the mGluR1 signaling pathway is provided to illustrate the compound's mechanism of action.

Introduction

This compound is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor involved in modulating synaptic transmission and neuronal excitability. Preclinical studies in mice have demonstrated its potential therapeutic effects in various models of neurological disorders and cancer. This document serves as a guide for researchers utilizing this compound in in vivo mouse studies, providing detailed protocols to ensure reproducibility and accuracy.

Data Presentation

The following table summarizes the quantitative data from preclinical studies involving the administration of this compound to mice.

Experimental Model Dose Administration Route Vehicle Key Finding Reference
Audiogenic SeizuresED₅₀ = 35 mg/kgIntraperitoneal (i.p.)10% Tween 80 in distilled waterInhibition of clonic-tonic seizuresVarty et al., 2005
Formalin-induced Hyperalgesia30 and 100 mg/kgIntraperitoneal (i.p.)10% Tween 80 in distilled waterReduction in second-phase hyperalgesiaVarty et al., 2005
Brain Metastasis (PC-9-AMG cells)50 mg/kg/dayNot SpecifiedNot SpecifiedReduction in tumor growthCayman Chemical

Experimental Protocols

Preparation of this compound Solution

Materials:

  • This compound hydrochloride (solid)

  • Tween 80

  • Distilled water or sterile saline

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number of animals to be dosed.

  • Weigh the appropriate amount of this compound hydrochloride powder and place it in a sterile conical tube.

  • Prepare a 10% Tween 80 solution by mixing one part Tween 80 with nine parts distilled water.

  • Add the calculated volume of the 10% Tween 80 solution to the tube containing this compound.

  • Vortex the mixture vigorously until the compound is fully suspended. Gentle warming or brief sonication may be used to aid dissolution.

  • Ensure the final solution is homogenous before administration.

Protocol for Audiogenic Seizure Model

Animal Model:

  • DBA/2 mice are commonly used for their susceptibility to audiogenic seizures.

Materials:

  • Prepared this compound solution

  • Syringes and needles (e.g., 27-gauge) for intraperitoneal injection

  • Sound-attenuating chamber equipped with a high-frequency sound source (e.g., bell or speaker)

Procedure:

  • Administer this compound (e.g., at doses ranging from 10-100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.

  • Place the mouse individually into the sound-attenuating chamber.

  • After a brief acclimation period (e.g., 1-2 minutes), present the auditory stimulus (e.g., 110 dB bell) for a fixed duration (e.g., 60 seconds).

  • Observe and score the seizure activity according to a standardized scale (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).

  • Record the latency to seizure onset and the maximal seizure severity for each animal.

Protocol for Formalin-Induced Hyperalgesia

Animal Model:

  • Standard laboratory mouse strains (e.g., C57BL/6, CD-1) can be used.

Materials:

  • Prepared this compound solution

  • Syringes and needles for i.p. injection

  • Formalin solution (e.g., 2.5% in saline)

  • Observation chamber with a clear floor

  • Timer

Procedure:

  • Administer this compound (30 or 100 mg/kg) or vehicle via i.p. injection 30-60 minutes prior to the formalin injection.

  • Inject a small volume (e.g., 20 µL) of 2.5% formalin solution subcutaneously into the plantar surface of the mouse's hind paw.

  • Immediately place the mouse into the observation chamber.

  • Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (neurogenic pain).

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection (inflammatory pain).

  • Compare the nociceptive behaviors between the vehicle- and this compound-treated groups.

Protocol for Brain Metastasis Model (General)

Animal Model:

  • Immunocompromised mice (e.g., nude mice) are typically used for xenograft models with human cancer cell lines like PC-9.

Materials:

  • Prepared this compound solution

  • PC-9-AMG (or other brain-tropic) cancer cells

  • Cell culture reagents

  • Syringes and needles for cell injection (e.g., intracardiac)

  • Anesthesia

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Culture and prepare a single-cell suspension of PC-9-AMG cells.

  • Anesthetize the mice and inject the cancer cells via an appropriate route to induce brain metastases (e.g., intracardiac injection).

  • Monitor the establishment and growth of brain metastases using bioluminescence imaging or other appropriate methods.

  • Once tumors are established, begin daily administration of this compound (50 mg/kg) or vehicle. The route of administration should be consistent (e.g., oral gavage, i.p. injection).

  • Continue treatment for a predetermined period, monitoring tumor growth and the overall health of the animals.

  • At the end of the study, euthanize the animals and collect brain tissue for further analysis (e.g., histology, tumor burden measurement).

Mandatory Visualization

Signaling Pathway Diagram

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Downstream Downstream Signaling PKC->Downstream This compound This compound This compound->mGluR1 Antagonizes

Caption: mGluR1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Compound Prepare this compound Solution (e.g., in 10% Tween 80) Dosing Administer this compound or Vehicle (e.g., i.p. injection) Prep_Compound->Dosing Prep_Animals Acclimate Mice Prep_Animals->Dosing Pre_Treat Pre-treatment Period (30-60 min) Dosing->Pre_Treat Induction Induce Pathological State (Seizure, Pain, or Tumor) Pre_Treat->Induction Observation Observe and Measure Behavioral/Physiological Readouts Induction->Observation Data_Collection Collect and Record Data Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Draw Conclusions Stats->Conclusion

Caption: General Experimental Workflow for In Vivo Mouse Studies with this compound.

Application Notes and Protocols for Immunohistochemistry Following LY456236 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) studies on tissues treated with LY456236, a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). The protocols outlined below are designed to facilitate the assessment of target engagement and downstream signaling effects of this compound.

Introduction

This compound is a potent and selective antagonist of mGluR1, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] Its primary mechanism of action is the inhibition of agonist-induced phosphoinositide hydrolysis.[3] Given its role in modulating glutamatergic neurotransmission, understanding the in-situ effects of this compound on mGluR1 and its downstream signaling pathways is crucial for drug development and neuroscience research. Immunohistochemistry is a powerful technique to visualize and quantify protein expression and post-translational modifications within the cellular context of treated tissues.

Key Signaling Pathways

Treatment with this compound is expected to modulate the mGluR1 signaling cascade. The primary pathway involves the Gq alpha subunit, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. A secondary consideration is the potential off-target effect on the Epidermal Growth Factor Receptor (EGFR) at higher concentrations.

mGluR1 Signaling Pathway

Activation of mGluR1 by glutamate leads to the dissociation of the Gq protein. The Gαq subunit activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated Ca2+, activates Protein Kinase C (PKC). These events initiate a cascade of downstream signaling, including the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinase (ERK), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[1][2] this compound, as an antagonist, is expected to suppress these downstream signaling events.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Activates ERK_pathway ERK Pathway PKC->ERK_pathway Activates PI3K_Akt_pathway PI3K/Akt Pathway PKC->PI3K_Akt_pathway Activates Gene_expression Gene Expression (e.g., c-Fos) ERK_pathway->Gene_expression Regulates PI3K_Akt_pathway->Gene_expression Regulates This compound This compound This compound->mGluR1 Inhibits IHC_Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (e.g., Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (e.g., ABC-HRP) secondary_ab->detection chromogen Chromogen Substrate (e.g., DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting imaging Imaging & Image Analysis dehydration_mounting->imaging

References

Application Notes and Protocols for Calcium Imaging Experiments with LY456236

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGluR1). As a PAM, this compound does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate. The mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq, leading to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum. This increase in cytosolic calcium is a key signaling event that can be monitored using fluorescent calcium indicators, providing a robust method to study the pharmacology of mGluR1 modulators like this compound.

These application notes provide a comprehensive overview and detailed protocols for conducting calcium imaging experiments to characterize the activity of this compound on the mGluR1 receptor.

Data Presentation: Potentiation of Glutamate-Induced Calcium Mobilization

The primary effect of an mGluR1 PAM like this compound is the potentiation of the calcium response induced by an orthosteric agonist, such as glutamate. This is typically quantified by a leftward shift in the agonist's concentration-response curve, resulting in a lower EC50 value for the agonist in the presence of the PAM.

While specific data for this compound is not publicly available, the following table presents representative data for other well-characterized mGluR1 PAMs, demonstrating the expected potentiation of a glutamate-induced calcium response in a recombinant cell line expressing mGluR1a. This data serves as a reference for the anticipated effects of this compound.

Table 1: Potentiation of Glutamate-Induced Calcium Mobilization by mGluR1 Positive Allosteric Modulators in BHK cells expressing mGluR1a. [1]

PAM CompoundConcentrationGlutamate EC50 (alone)Glutamate EC50 (with PAM)Fold Shift
Ro 01-61281 µM~30 µM~15 µM~2
Ro 67-48531 µM~30 µM~2 µM~15
Ro 67-74761 µM~30 µM~6.7 µM~4.5

Table 2: Potency of mGluR1 PAMs for Potentiation of an EC20 Glutamate Response. [1]

PAM CompoundEC50 for Potentiation
Ro 01-612821.5 ± 1.8 µM
Ro 67-485311.7 ± 2.4 µM
Ro 67-747617.7 ± 0.2 µM

Experimental Protocols

Protocol 1: Calcium Mobilization Assay using Fluo-4 AM

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium in response to mGluR1 activation and potentiation by this compound in a recombinant cell line (e.g., HEK293 or CHO cells) stably expressing mGluR1.

Materials:

  • HEK293 or CHO cells stably expressing rat or human mGluR1

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM (acetoxymethyl) ester

  • Pluronic F-127

  • Probenecid (optional, to prevent dye extrusion)

  • L-glutamate (agonist)

  • This compound (test compound)

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with automated liquid handling (e.g., FlexStation or FDSS)

Procedure:

  • Cell Plating:

    • The day before the assay, seed the mGluR1-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.

  • Fluo-4 AM Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM in Assay Buffer. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization. Probenecid (e.g., 2.5 mM) can be included to inhibit organic anion transporters, reducing dye leakage.

    • Remove the cell culture medium from the wells and wash once with Assay Buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with Assay Buffer to remove extracellular dye. Leave a final volume of Assay Buffer in each well.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound and L-glutamate in Assay Buffer.

    • To determine the potentiating effect of this compound:

      • Add varying concentrations of this compound (or vehicle) to the wells and incubate for a pre-determined time (e.g., 5-15 minutes).

      • Place the plate in a fluorescence plate reader and measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm).

      • Add a concentration-response curve of L-glutamate to the wells.

      • Immediately begin kinetic reading of fluorescence intensity over time (e.g., for 90-180 seconds).

    • To determine the EC50 of this compound for potentiation:

      • Add varying concentrations of this compound (or vehicle) to the wells.

      • After the pre-incubation, add a fixed, sub-maximal concentration of L-glutamate (e.g., EC20) to all wells.

      • Immediately measure the fluorescence response as described above.

  • Data Analysis:

    • The fluorescence signal is typically expressed as Relative Fluorescence Units (RFU). The response is often calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • For potentiation experiments, plot the glutamate concentration-response curves in the presence and absence of this compound and fit to a four-parameter logistic equation to determine the EC50 values.

    • For determining the EC50 of this compound, plot the response to the fixed glutamate concentration against the concentration of this compound and fit to a four-parameter logistic equation.

Mandatory Visualizations

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds This compound This compound (PAM) This compound->mGluR1 Potentiates Gq Gαq mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ER Ca2+ Ca_cyto Cytosolic Ca2+ Increase IP3R->Ca_cyto Releases Ca2+ Calcium_Imaging_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis plate_cells 1. Plate mGluR1-expressing cells in microplate load_dye 2. Load cells with Fluo-4 AM plate_cells->load_dye wash_cells 3. Wash to remove extracellular dye load_dye->wash_cells add_pam 4. Add this compound (PAM) or vehicle wash_cells->add_pam incubate_pam 5. Incubate add_pam->incubate_pam add_agonist 6. Add Glutamate (agonist) incubate_pam->add_agonist measure_fluorescence 7. Measure fluorescence change (kinetic read) add_agonist->measure_fluorescence analyze_data 8. Analyze data (EC50 shift, etc.) measure_fluorescence->analyze_data PAM_Action cluster_input Inputs cluster_receptor Receptor cluster_output Output Glutamate Glutamate (Agonist) mGluR1 mGluR1 Glutamate->mGluR1 Activates This compound This compound (PAM) This compound->mGluR1 Enhances Affinity/Efficacy Ca_Response Potentiated Calcium Response mGluR1->Ca_Response Leads to

References

Application of LY456236 in Models of Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical applications of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), in various models of neurological disorders. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

This compound is a potent and selective antagonist of the mGluR1 receptor. mGluR1 is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR1 signaling has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a promising target for therapeutic intervention. This document summarizes the key findings and experimental protocols for the use of this compound in preclinical models of epilepsy and Parkinson's disease.

Application in Epilepsy Models

This compound has demonstrated significant anticonvulsant effects in various preclinical models of epilepsy. Its mechanism of action is believed to involve the reduction of excessive glutamatergic neurotransmission, a key factor in seizure generation and propagation.

Quantitative Data Summary
Animal ModelSpeciesAdministration RouteReadoutEffective Dose (ED50)Reference
Audiogenic SeizureMouse (Frings)Intraperitoneal (i.p.)Inhibition of clonic-tonic seizures35 mg/kg[1]
Maximal Electroshock (MES)MouseIntraperitoneal (i.p.)Abolition of hindlimb tonic extensionNot explicitly stated for this compound, but effective
Experimental Protocols

1. Audiogenic Seizure Model in Frings Mice

This model utilizes a genetically susceptible mouse strain (Frings) that exhibits predictable seizure responses to a high-intensity auditory stimulus.

  • Animals: Adult male Frings mice (20-30 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses.

    • At the time of peak drug effect (e.g., 30 minutes post-injection), place the mouse individually into a sound-attenuating chamber.

    • Expose the mouse to a high-intensity auditory stimulus (e.g., 110-120 dB bell or siren) for a fixed duration (e.g., 60 seconds).

    • Observe and score the seizure response using a standardized scale (e.g., Racine scale). The primary endpoint is the presence or absence of a full tonic-clonic seizure.

  • Data Analysis: Calculate the percentage of animals protected from seizures at each dose and determine the ED50 using probit analysis.

2. Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animals: Adult male mice (e.g., CD-1 or Swiss Webster, 20-25 g).

  • Drug Administration: Administer this compound or vehicle i.p. at various doses.

  • Procedure:

    • At the time of peak drug effect, apply a brief electrical stimulus through corneal or ear-clip electrodes. Typical stimulus parameters for mice are 50-60 Hz, 0.2-second duration. The current intensity is predetermined to induce a tonic hindlimb extension in >95% of vehicle-treated animals.

    • Observe the animal for the presence or absence of tonic hindlimb extension. The abolition of this endpoint is considered a positive anticonvulsant effect.

  • Data Analysis: Determine the percentage of animals protected at each dose and calculate the ED50.

Signaling Pathway in Epilepsy

epilepsy_pathway

Application in a Parkinson's Disease Model

While direct studies using this compound in Parkinson's disease models are limited, research on other selective mGluR1 antagonists suggests a potential neuroprotective role. The 6-hydroxydopamine (6-OHDA) model is a widely used paradigm to study the degeneration of dopaminergic neurons, a hallmark of Parkinson's disease.

Quantitative Data Summary (using a related mGluR1 antagonist)
Animal ModelSpeciesTreatmentReadoutNeuroprotectionReference
6-OHDA LesionRatSub-chronic intranigral administration of an mGluR1 antagonistTyrosine hydroxylase-positive (TH+) cell count in the substantia nigraSignificant attenuation of TH+ cell loss
Experimental Protocol

1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This model involves the stereotaxic injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle to induce the degeneration of dopaminergic neurons.

  • Animals: Adult male rats (e.g., Sprague-Dawley, 250-300 g).

  • Pre-treatment: Administer a monoamine oxidase inhibitor (e.g., pargyline) to prevent the degradation of 6-OHDA.

  • Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the substantia nigra pars compacta or the medial forebrain bundle.

  • Drug Administration: Administer the mGluR1 antagonist (or vehicle) via a suitable route (e.g., continuous infusion via an osmotic minipump or repeated i.p. injections) starting before or shortly after the 6-OHDA lesion.

  • Behavioral Assessment: At various time points post-lesion, assess motor deficits using tests such as:

    • Apomorphine- or amphetamine-induced rotation test: Measure the number of contralateral (to the lesion) rotations.

    • Cylinder test: Assess forelimb use asymmetry.

  • Post-mortem Analysis:

    • After the final behavioral test, perfuse the animals and collect the brains.

    • Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and the depletion of dopamine terminals in the striatum.

  • Data Analysis: Compare the number of TH-positive cells and the extent of striatal dopamine depletion between the treated and vehicle groups.

Experimental Workflow

parkinsons_workflow

Conclusion

This compound, as a selective mGluR1 antagonist, shows considerable promise as a therapeutic agent for neurological disorders characterized by excessive glutamate signaling, particularly epilepsy. The provided protocols and data serve as a foundation for further investigation into its efficacy and mechanism of action. While its direct application in models of neurodegenerative diseases like Parkinson's requires more specific research, the neuroprotective potential of blocking mGluR1 warrants further exploration. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to further elucidate the therapeutic utility of this compound.

References

Troubleshooting & Optimization

Troubleshooting LY456236 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY456236. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs) - Solubility and Handling

Q1: I am having trouble dissolving this compound hydrochloride. What are the recommended solvents?

A1: this compound hydrochloride is known to have limited solubility. For initial stock solutions, dimethyl sulfoxide (DMSO) is the most commonly used solvent. It is sparingly soluble in DMSO and only slightly soluble in ethanol. For aqueous buffers and cell culture media, direct dissolution is not recommended. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous medium.

Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer/cell culture medium. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay.

  • Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer dropwise while gently vortexing or stirring. This can prevent localized high concentrations that lead to immediate precipitation.

  • Pre-warm the Medium: Pre-warming the cell culture medium or buffer to 37°C before adding the compound stock can sometimes improve solubility.

  • Use a Co-solvent: In some instances, using a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in your final solution can help maintain solubility. However, the compatibility and potential toxicity of any co-solvent must be evaluated for your specific cell line and experiment.

  • Incorporate Serum: If your experimental design allows, adding the compound to a medium that already contains serum can help, as proteins like albumin can bind to the compound and help keep it in solution.

Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum DMSO concentration that your specific cell line can tolerate without affecting viability or the experimental outcome. As a general guideline, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.

Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?

A4: It is highly recommended to perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific buffer or cell culture medium. This involves creating a serial dilution of your compound in the medium and observing the concentration at which precipitation occurs. A detailed protocol for a 96-well plate-based solubility assay is provided in the "Experimental Protocols" section.

Q5: Can the pH of my buffer affect the solubility of this compound?

A5: Yes, the pH of the solution can significantly influence the solubility of compounds with ionizable groups. For weakly basic compounds, solubility generally increases as the pH decreases (becomes more acidic). It is advisable to test the solubility of this compound in buffers with different pH values if you continue to experience precipitation issues and your experimental design can accommodate a pH change.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound hydrochloride. Data in aqueous buffers is often not available and should be determined experimentally using a kinetic solubility assay.

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO~6.36~20Sparingly soluble.[1]
Ethanol0.1 - 10.31 - 3.15Slightly soluble.[2]
PBS (pH 7.4)Data not availableData not availableExpected to be very low. Experimental determination is recommended.
Cell Culture MediaData not availableData not availableSolubility is dependent on media composition and presence of serum. Experimental determination is recommended.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (M.Wt: 317.77)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 3.1777 mg of this compound hydrochloride.

  • Weigh the compound: Accurately weigh the calculated mass of this compound hydrochloride and transfer it to the sterile amber glass vial. If handling a potent or hazardous compound, perform this step in a chemical fume hood.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial. For 3.1777 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial and vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay in a 96-Well Plate Format

This protocol allows for the determination of the maximum soluble concentration of this compound in your experimental buffer or cell culture medium.

Materials:

  • 10 mM this compound hydrochloride stock solution in DMSO

  • Your chosen aqueous buffer (e.g., PBS) or cell culture medium

  • Clear-bottom 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or light scattering (nephelometer)

Procedure:

  • Prepare a serial dilution of the compound in DMSO: In a separate 96-well plate, perform a serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Add buffer/medium to the assay plate: To the clear-bottom 96-well plate, add 198 µL of your aqueous buffer or cell culture medium to each well.

  • Add the compound dilutions: Using a multichannel pipette, transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.

  • Include controls:

    • Positive Control (Precipitate): A high concentration of a known poorly soluble compound.

    • Negative Control (No Precipitate): Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate: Cover the plate and incubate at room temperature or 37°C for 1-2 hours, mimicking your experimental conditions.

  • Measure for precipitation:

    • Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.

    • Instrumental Analysis: Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance or scattering indicates precipitation.

  • Determine Kinetic Solubility: The highest concentration of the compound that does not show a significant increase in absorbance or scattering compared to the negative control is considered the kinetic solubility.

Visualizations

Signaling Pathways

mGluR1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound mGluR1 mGluR1 This compound->mGluR1 Antagonist Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: mGluR1 Signaling Pathway Antagonized by this compound.

5HT1D_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HT1D 5-HT1D Receptor This compound->HT1D Antagonist Gi Gi HT1D->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates

Caption: 5-HT1D Receptor Signaling Pathway Antagonized by this compound.

Experimental and Logical Workflows

solubility_troubleshooting start Start: Need to prepare This compound solution prepare_stock Prepare 10 mM stock in 100% DMSO start->prepare_stock dissolved_stock Is the stock completely dissolved? prepare_stock->dissolved_stock sonicate Warm gently (≤ 37°C) and/or sonicate dissolved_stock->sonicate No dilute Dilute to final concentration in aqueous buffer/medium dissolved_stock->dilute Yes sonicate->dissolved_stock precipitation Does precipitation occur? dilute->precipitation success Solution is ready for experiment (Keep final DMSO ≤ 0.5%) precipitation->success No troubleshoot Troubleshooting Options precipitation->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc slow_addition Add stock dropwise while vortexing troubleshoot->slow_addition add_serum Add to medium containing serum troubleshoot->add_serum kinetic_assay Perform kinetic solubility assay troubleshoot->kinetic_assay lower_conc->dilute slow_addition->dilute add_serum->dilute

Caption: Troubleshooting Workflow for this compound Solubility Issues.

References

Technical Support Center: Preventing Compound Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of chemical compounds in solution. While this guide offers general best practices, it is crucial to note that no specific public information was found for a compound designated "LY456236." The troubleshooting advice and frequently asked questions (FAQs) provided below are based on established principles of chemical stability and should be adapted as a starting point for your specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that cause compound degradation in solution?

The stability of a compound in solution can be influenced by a variety of environmental and chemical factors. The most common causes of degradation include:

  • Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including degradation pathways such as hydrolysis and oxidation.[1][2][3]

  • pH: The acidity or alkalinity of a solution can significantly impact the stability of a compound. Many drugs are most stable within a neutral pH range (typically 4-8), as both acidic and alkaline conditions can catalyze degradation.[1][2][3]

  • Light Exposure: Exposure to light, particularly ultraviolet (UV) light, can provide the energy needed to initiate photolytic degradation reactions.[2][3][4]

  • Oxidation: The presence of oxygen can lead to oxidative degradation, especially for compounds with susceptible functional groups. This process can be catalyzed by metal ions.[2][5]

  • Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, and lactams. This is often influenced by pH and temperature.[2][3]

  • Enzymatic Degradation: In biological matrices, enzymes can metabolize and degrade the compound of interest.[2][4]

Q2: How can I determine the optimal storage conditions for my compound in solution?

To determine the ideal storage conditions, a systematic stability study is recommended. This involves exposing the compound in solution to a range of conditions (e.g., different temperatures, pH values, and light exposures) and monitoring its concentration over time. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the parent compound and its degradation products.

Q3: What are the initial signs that my compound may be degrading?

Visual indicators of degradation can include a change in color, the formation of precipitates, or a noticeable change in the solution's clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming the stability of your compound.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Loss of compound potency or activity over a short period. Rapid chemical degradation due to inappropriate solvent, pH, or temperature.- Prepare fresh solutions for each experiment.- If the solvent is aqueous, investigate the effect of pH on stability and use a buffer system to maintain the optimal pH.- Store stock solutions at the lowest practical temperature (e.g., -20°C or -80°C) and minimize freeze-thaw cycles.[4]
Inconsistent experimental results between batches of the same solution. Inconsistent solution preparation, storage conditions, or degradation during handling.- Standardize the solution preparation protocol.- Aliquot stock solutions into single-use volumes to avoid repeated warming and cooling.- Protect the solution from light by using amber vials or covering containers with aluminum foil.[6]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.- Conduct forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate and identify potential degradation products.- Use a stability-indicating analytical method capable of resolving the parent compound from its degradants.
Precipitate formation in the solution upon storage. Poor solubility at the storage temperature or a degradation product that is less soluble.- Determine the solubility of the compound at different temperatures.- Consider using a co-solvent or adjusting the pH to improve solubility.- If precipitation is due to degradation, the primary focus should be on preventing the degradation itself.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of a Compound in Solution

Objective: To perform a rapid assessment of the stability of a compound under various common laboratory conditions.

Materials:

  • Compound of interest

  • Appropriate solvent(s) (e.g., DMSO, ethanol, water)

  • Buffers of varying pH (e.g., pH 4, 7, and 9)

  • Clear and amber glass vials

  • Analytical instrument (e.g., HPLC-UV)

  • Temperature-controlled environments (e.g., refrigerator, incubator)

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a known concentration.

  • Aliquoting: Aliquot the stock solution into different sets of clear and amber vials. For aqueous stability, dilute the stock solution into the different pH buffers.

  • Condition Exposure:

    • Temperature: Store sets of vials at different temperatures (e.g., 4°C, room temperature, 40°C).

    • Light: Expose one set of clear vials to ambient laboratory light and/or a photostability chamber, while keeping a corresponding set of amber vials protected from light.

  • Time Points: Analyze samples at initial time (T=0) and at subsequent time points (e.g., 24, 48, 72 hours, and 1 week).

  • Analysis: At each time point, analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Evaluation: Calculate the percentage of the compound remaining at each condition and time point relative to the T=0 sample.

Visualizations

Workflow for Investigating Compound Degradation

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Experimental Design cluster_3 Data Analysis cluster_4 Solution Implementation A Inconsistent Results or Loss of Activity B Suspect Compound Degradation A->B C Forced Degradation Study (pH, Temp, Light, Oxid.) B->C D Time-Course Stability Study B->D E HPLC/LC-MS Analysis C->E D->E F Identify Degradants & Determine Degradation Rate E->F G Optimize Storage Conditions (Solvent, pH, Temp, Light Protection) F->G H Refine Experimental Protocol G->H

Caption: A workflow diagram for systematically investigating and addressing compound degradation.

Factors Influencing Compound Stability

G cluster_physical Physical Factors cluster_chemical Chemical Factors cluster_biological Biological Factors center Compound Stability in Solution Temp Temperature Temp->center Light Light Exposure Light->center pH pH pH->center Oxygen Oxygen (Oxidation) Oxygen->center Water Water (Hydrolysis) Water->center Enzymes Enzymes Enzymes->center

Caption: Key factors that can influence the stability of a compound in solution.

References

Off-target effects of LY456236 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of LY456236. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a selective non-competitive antagonist of the metabotropic glutamate receptor 1 (mGlu1).[1][2] It inhibits agonist-induced phosphoinositide hydrolysis in vitro.[1]

Q2: What is the reported potency of this compound at its primary target?

The IC50 value for this compound at the mGlu1 receptor is reported to be in the range of 140 nM to 143 nM.[1][2]

Q3: Is this compound selective for the mGlu1 receptor over other mGlu receptor subtypes?

This compound demonstrates significant selectivity for the mGlu1 receptor over the mGlu5 receptor. The IC50 value for mGlu5 is greater than 10 μM, indicating a high degree of selectivity for mGlu1.[2]

Q4: Are there any known off-target activities for this compound?

Yes, this compound has been shown to inhibit the epidermal growth factor receptor (EGFR). This off-target activity should be considered when designing and interpreting experiments.

Troubleshooting Guide

Problem: Unexpected experimental results that cannot be attributed to mGlu1 receptor antagonism.

Possible Cause: Off-target effects of this compound, particularly inhibition of EGFR.

Troubleshooting Steps:

  • Review Literature: Search for studies that have investigated the effects of this compound in similar experimental systems to identify any previously reported off-target effects.

  • EGFR Inhibition Control: If your experimental system expresses EGFR, consider running a control experiment with a known selective EGFR inhibitor to determine if the observed effects are consistent with EGFR pathway inhibition.

  • Dose-Response Analysis: Perform a dose-response curve for this compound in your assay. If the unexpected effect occurs at a concentration significantly different from its IC50 for mGlu1, it may suggest an off-target mechanism.

  • Alternative Antagonists: Use a structurally different mGlu1 antagonist as a control to confirm that the primary observed effect is due to mGlu1 inhibition and not a scaffold-specific off-target effect of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for the on-target and off-target activities of this compound.

TargetActivityIC50Reference
mGlu1 ReceptorAntagonist140 - 143 nM[1][2]
mGlu5 ReceptorAntagonist> 10 µM[2]
Epidermal Growth Factor Receptor (EGFR)Inhibitor1.76 µM

Experimental Protocols

Phosphoinositide Hydrolysis Assay (for mGlu1 activity)

A detailed protocol for assessing mGlu1 receptor antagonism via phosphoinositide hydrolysis can be adapted from the methodologies described in the supporting literature. A general workflow is as follows:

experimental_workflow A Cell Culture (e.g., HEK293 cells expressing mGlu1) B Labeling with [3H]-myo-inositol A->B C Pre-incubation with this compound (various concentrations) B->C D Stimulation with mGlu1 Agonist (e.g., Glutamate or Quisqualate) C->D E Extraction of Inositol Phosphates D->E F Scintillation Counting E->F G Data Analysis (IC50 determination) F->G

Caption: General workflow for a phosphoinositide hydrolysis assay.

Signaling Pathways

On-Target Signaling Pathway: mGlu1 Receptor

This compound, as an mGlu1 receptor antagonist, blocks the canonical Gq-coupled signaling pathway.

mGlu1_pathway cluster_membrane Cell Membrane mGlu1 mGlu1 Receptor Gq Gq protein mGlu1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound This compound->mGlu1 Glutamate Glutamate Glutamate->mGlu1 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: mGlu1 receptor signaling pathway and the inhibitory action of this compound.

Off-Target Signaling Pathway: EGFR

The inhibition of EGFR by this compound can interfere with multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_pathway cluster_membrane_egfr Cell Membrane cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K LY456236_off This compound LY456236_off->EGFR EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling and its inhibition by this compound.

References

Technical Support Center: Improving the Bioavailability of Preclinical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the physicochemical and pharmacokinetic properties of LY456236 is limited. Therefore, this guide uses this compound as a hypothetical case study to present a general framework for improving the bioavailability of preclinical compounds with similar challenges. The data presented here is illustrative and not based on actual experimental results for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the bioavailability of a new compound like this compound?

The initial assessment of bioavailability involves a combination of in silico, in vitro, and in vivo studies. A typical workflow includes:

  • In Silico Prediction: Utilize software to predict physicochemical properties like logP, pKa, and solubility.

  • Physicochemical Characterization: Experimentally determine aqueous solubility, pH-solubility profile, and logP.

  • In Vitro Permeability Assessment: Employ cell-based assays like Caco-2 or PAMPA to evaluate intestinal permeability.

  • Metabolic Stability Screening: Use liver microsomes or hepatocytes to assess the compound's metabolic stability.

  • Preliminary Pharmacokinetic (PK) Study: Administer the compound to a small group of animals (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes to determine key PK parameters and absolute bioavailability.

Q2: My compound exhibits low aqueous solubility. What are the common formulation strategies to address this?

For compounds with low aqueous solubility, several formulation strategies can be employed:

  • pH adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.

  • Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.

  • Surfactants: Micellar solubilization using surfactants can improve the dissolution of poorly soluble drugs.

  • Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the absorption of lipophilic drugs.

  • Solid dispersions: Dispersing the drug in a polymer matrix at a molecular level can improve its dissolution rate.

Q3: In vitro permeability of my compound is high, but the in vivo oral bioavailability is still low. What are the potential reasons?

Several factors can contribute to low in vivo bioavailability despite good in vitro permeability:

  • P-glycoprotein (P-gp) efflux: The compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which pump it back into the gut lumen.

  • First-pass metabolism: The compound may be extensively metabolized in the intestine or the liver before reaching systemic circulation.

  • Poor dissolution: Even with good permeability, if the compound does not dissolve adequately in the gastrointestinal fluids, its absorption will be limited.

  • Instability in the gastrointestinal tract: The compound may be degraded by the acidic environment of the stomach or by digestive enzymes.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility
Symptom Possible Cause Suggested Action
The compound precipitates out of solution during in vitro assays.The compound has low intrinsic aqueous solubility.Determine the pH-solubility profile. For ionizable compounds, adjust the pH. For neutral compounds, consider using co-solvents or solubilizing excipients like cyclodextrins.
The compound shows poor dissolution in simulated gastric and intestinal fluids.The crystalline structure of the solid form is very stable.Explore the use of amorphous solid dispersions or micronization to increase the surface area for dissolution.
Inconsistent results in early animal studies.Variable dissolution and absorption due to poor solubility.Develop a more robust formulation, such as a lipid-based formulation (e.g., SEDDS), to ensure consistent drug release and absorption.
Issue 2: Poor Oral Bioavailability Despite Good Solubility
Symptom Possible Cause Suggested Action
High in vitro permeability (e.g., in Caco-2 assays) but low in vivo bioavailability.The compound is a substrate for efflux transporters like P-gp.Conduct a Caco-2 bidirectional transport study with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux.
The ratio of oral to IV AUC is very low.The compound undergoes significant first-pass metabolism in the liver or gut wall.Perform in vitro metabolic stability assays using liver microsomes and S9 fractions to identify the primary site of metabolism.
The compound is not detected in plasma after oral administration.The compound may be unstable in the gastrointestinal tract.Investigate the stability of the compound in simulated gastric and intestinal fluids at different pH values and in the presence of digestive enzymes.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight277.3 g/mol N/A
pKa4.2 (basic)Potentiometric titration
LogP3.5Shake-flask method
Aqueous Solubility (pH 7.4)< 10 µg/mLHPLC-UV
Solubility in SGF (pH 1.2)2.5 mg/mLHPLC-UV
Solubility in SIF (pH 6.8)< 15 µg/mLHPLC-UV

Table 2: Hypothetical In Vitro Permeability and Efflux of this compound

ParameterValueAssay
Caco-2 Permeability (A to B)15 x 10⁻⁶ cm/sCaco-2 cell monolayer
Caco-2 Permeability (B to A)45 x 10⁻⁶ cm/sCaco-2 cell monolayer
Efflux Ratio (B to A / A to B)3.0Caco-2 cell monolayer
Efflux Ratio with Verapamil1.2Caco-2 cell monolayer

Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax250 ng/mL30 ng/mL
Tmax0.25 h1.0 h
AUC(0-inf)450 ngh/mL90 ngh/mL
Half-life (t1/2)2.5 h2.8 h
Bioavailability (F%)-2%

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in transport buffer.

  • Apical to Basolateral (A to B) Transport: Add the compound solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.

  • Basolateral to Apical (B to A) Transport: Add the compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.

  • Sampling: At predetermined time points, collect samples from the receiver compartment and analyze the compound concentration using a suitable analytical method (e.g., LC-MS/MS).

  • P-gp Inhibition (Optional): Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil) to assess the role of P-gp in the compound's transport.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reagents: Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and the test compound in a phosphate buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the concentration of the parent compound in the samples using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant, which can be used to calculate the in vitro half-life and intrinsic clearance.

Mandatory Visualization

experimental_workflow cluster_0 Initial Assessment cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies cluster_3 Bioavailability Enhancement In Silico Prediction In Silico Prediction Physicochemical Characterization Physicochemical Characterization In Silico Prediction->Physicochemical Characterization Solubility Assessment Solubility Assessment Physicochemical Characterization->Solubility Assessment Permeability Assay (Caco-2/PAMPA) Permeability Assay (Caco-2/PAMPA) Solubility Assessment->Permeability Assay (Caco-2/PAMPA) Metabolic Stability Metabolic Stability Permeability Assay (Caco-2/PAMPA)->Metabolic Stability IV PK Study IV PK Study Metabolic Stability->IV PK Study Oral PK Study Oral PK Study IV PK Study->Oral PK Study Formulation Development Formulation Development Oral PK Study->Formulation Development Low Bioavailability Efflux Inhibition Efflux Inhibition Oral PK Study->Efflux Inhibition High Efflux Metabolism Modulation Metabolism Modulation Oral PK Study->Metabolism Modulation High First-Pass

Caption: Experimental workflow for assessing and improving bioavailability.

signaling_pathway This compound (Oral) This compound (Oral) Intestinal Lumen Intestinal Lumen This compound (Oral)->Intestinal Lumen GI Tract GI Tract Enterocytes Enterocytes Intestinal Lumen->Enterocytes Absorption Enterocytes->Intestinal Lumen P-gp Efflux Portal Vein Portal Vein Enterocytes->Portal Vein Metabolites Metabolites Enterocytes->Metabolites Gut Wall Metabolism Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation To Target Liver->Metabolites First-Pass Metabolism

Caption: Potential barriers to oral bioavailability of this compound.

Technical Support Center: LY456236 Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of LY456236, a non-competitive mGlu1 receptor antagonist. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -20°C. Stock solutions in DMSO are generally stable for up to 3 months when stored properly.

Q3: Can I store this compound solutions at 4°C or room temperature?

A3: It is not recommended to store this compound solutions at 4°C or room temperature for extended periods, as this may lead to degradation of the compound. For short-term use during an experiment (within a few hours), solutions can be kept on ice.

Q4: How can I check the stability of my this compound sample?

A4: The stability of your this compound sample can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation peaks or a decrease in the main compound peak area. Comparing the analytical profile of your sample to a freshly prepared standard can provide an indication of its integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Ensure the solid compound and stock solutions are stored at -20°C and protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Inaccurate concentration of the stock solution.Verify the initial weight of the compound and the volume of the solvent used for preparing the stock solution. If possible, confirm the concentration using a spectrophotometer or another quantitative method.
Precipitation observed in the stock solution upon thawing The compound's solubility limit has been exceeded or the solvent has absorbed water.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. Ensure the use of anhydrous solvent and proper sealing of the vial.
Loss of compound activity Degradation of the compound.Discard the old stock and prepare a fresh stock solution from the solid compound. If the solid compound is old, consider purchasing a new batch.
Interaction with other components in the experimental medium.Evaluate the compatibility of this compound with other reagents in your assay. Prepare fresh solutions and add the compound just before the experiment.

Stability and Storage Conditions Summary

Form Solvent Storage Temperature Shelf Life Key Considerations
Solid N/A-20°CAt least 2 yearsStore in a desiccator, protected from light.
Stock Solution DMSO-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Solution Aqueous Buffer2-8°CPrepare fresh for each useStability in aqueous solutions is limited. Avoid long-term storage.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on its molecular weight.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the solid compound.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C.

Protocol for a General Stability Assessment of this compound in Solution
  • Objective: To assess the stability of this compound in a specific solvent under defined storage conditions.

  • Materials:

    • This compound stock solution

    • Solvent of interest (e.g., cell culture medium, phosphate-buffered saline)

    • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

    • HPLC system with a suitable column and detector

  • Procedure:

    • Prepare a solution of this compound in the solvent of interest at the desired final concentration.

    • Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.

    • Divide the remaining solution into several aliquots and store them under the desired conditions (e.g., different temperatures, light or dark).

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.

    • Analyze each aliquot by HPLC.

    • Compare the peak area of this compound at each time point to the initial peak area at T=0. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point to quantify its stability.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Inconsistency with this compound start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, protected from light) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution_prep Review Stock Solution Preparation (weighing, solvent volume) solution_prep_ok Preparation Accurate? check_solution_prep->solution_prep_ok check_freeze_thaw Assess Number of Freeze-Thaw Cycles freeze_thaw_ok < 5 Cycles? check_freeze_thaw->freeze_thaw_ok storage_ok->check_solution_prep Yes prepare_fresh_stock Prepare Fresh Stock Solution storage_ok->prepare_fresh_stock No solution_prep_ok->check_freeze_thaw Yes solution_prep_ok->prepare_fresh_stock No freeze_thaw_ok->prepare_fresh_stock No re_evaluate_protocol Re-evaluate Experimental Protocol (reagent compatibility, timing) freeze_thaw_ok->re_evaluate_protocol Yes purchase_new Consider Purchasing New Compound re_evaluate_protocol->purchase_new If issues persist

Caption: Troubleshooting workflow for inconsistent experimental results.

mGluR1_Signaling_Pathway Simplified mGluR1 Antagonist Signaling Pathway Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Activates Gq_protein Gq Protein mGluR1->Gq_protein Activates This compound This compound (Antagonist) This compound->mGluR1 Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: Mechanism of action of an mGluR1 antagonist like this compound.

Addressing inconsistent results with LY456236

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY456236. Our aim is to help you address potential inconsistencies and achieve reliable experimental outcomes.

Troubleshooting Guide

Inconsistent results with this compound can arise from various factors, from preparation and storage to experimental design. This guide provides a structured approach to identifying and resolving common issues.

Question: My experimental results with this compound are variable and not reproducible. What are the common causes?

Answer: Inconsistent results can be attributed to several factors. Systematically investigate the following potential causes:

  • Compound Integrity and Purity:

    • Verification: Confirm the purity and identity of your this compound stock. If possible, use techniques like HPLC to assess purity. The chemical name for this compound is 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride.

    • Source: Ensure you are using a reputable supplier. Be aware that some suppliers may mischaracterize the compound; for instance, it has been incorrectly listed as a selective 5-HT1D receptor antagonist[1].

  • Solubility and Stability:

    • Solvent Choice: this compound hydrochloride is soluble in aqueous solutions. However, the stability of the solution over time and at different temperatures should be considered.

    • Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C. Avoid repeated freeze-thaw cycles.

  • Experimental Conditions:

    • Cell Line/Animal Model Variability: The expression levels of the mGlu1 receptor can vary between cell lines and animal models, and even with passage number or age.

    • Assay Conditions: pH, temperature, and incubation times can all affect the binding and activity of this compound.

Question: I am observing lower than expected potency for this compound in my mGlu1 receptor antagonist assays.

Answer: Lower than expected potency is a common issue. Consider the following troubleshooting steps:

  • Confirm Mechanism of Action: this compound is a selective metabotropic glutamate receptor 1 (mGlu1) antagonist. It acts as a negative allosteric modulator (NAM)[2]. Ensure your assay is designed to detect mGlu1 antagonism.

  • Assay Specificity: Rule out off-target effects. While selective, high concentrations of this compound may interact with other receptors.

  • Presence of Endogenous Agonists: The potency of a competitive antagonist can be influenced by the concentration of the endogenous agonist (glutamate).

Parameter Reported Value Receptor Reference
IC₅₀143 nMmGlu₁
IC₅₀> 10 µMmGlu₅
pIC₅₀6.9mGlu₁[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). It functions as a negative allosteric modulator, meaning it binds to a site on the receptor different from the glutamate binding site to inhibit its activity[2].

Q2: What are the known biological effects of this compound?

A2: Research has shown that this compound exhibits anti-nociceptive (pain-relieving) and anticonvulsant effects in animal models. In mice and rats, it has been shown to reduce hyperalgesic behavior induced by formalin.

Q3: Is this compound selective for the mGlu1 receptor?

A3: Yes, this compound is reported to be selective for the mGlu1 receptor over the mGlu5 receptor. The IC₅₀ for mGlu1 is approximately 143 nM, while for mGlu5 it is greater than 10 µM.

Q4: I have seen this compound listed as a 5-HT1D receptor antagonist. Is this correct?

A4: The primary and well-documented activity of this compound is as a selective mGlu1 receptor antagonist[2][3]. The listing as a 5-HT1D receptor antagonist by at least one commercial supplier appears to be an error[1]. Researchers should rely on the peer-reviewed literature for the most accurate information on the compound's pharmacology.

Experimental Protocols

Protocol 1: In Vitro Assessment of mGlu1 Receptor Antagonism

This protocol provides a general workflow for assessing the antagonist activity of this compound using a cell line expressing the mGlu1 receptor.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Culture mGlu1-expressing cells prep2 Prepare serial dilutions of this compound assay1 Pre-incubate cells with this compound or vehicle prep2->assay1 assay2 Stimulate with an mGlu1 agonist (e.g., DHPG) assay1->assay2 assay3 Measure downstream signaling (e.g., Ca2+ flux) assay2->assay3 analysis1 Normalize data to controls assay3->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Calculate IC50 value analysis2->analysis3

In vitro mGlu1 antagonism workflow.

Signaling Pathway

This compound Mechanism of Action

This compound acts as a negative allosteric modulator (NAM) of the mGlu1 receptor, a G-protein coupled receptor (GPCR).

cluster_membrane Cell Membrane mGlu1 mGlu1 Receptor Gq Gq Protein mGlu1->Gq Activates Glutamate Glutamate Glutamate->mGlu1 Binds & Activates This compound This compound (NAM) This compound->mGlu1 Binds & Inhibits (Allosteric Site) PLC Phospholipase C (PLC) Gq->PLC Activates Downstream Downstream Signaling (e.g., IP3, DAG, Ca2+) PLC->Downstream Generates

This compound signaling pathway.

References

Technical Support Center: LY456236 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the mGluR1 antagonist, LY456236, in in vivo experiments. The following information is intended to help minimize potential toxicity and ensure the successful execution of your research.

Frequently Asked Questions (FAQs)

Q1: What are the potential in vivo toxicities associated with mGluR1 antagonists like this compound?

A1: While specific public data on this compound toxicity is limited, class effects of mGluR1 antagonists have been documented. Researchers should be aware of potential motor and cognitive side effects.[1][2] High doses may lead to observable impairments in coordination, balance, and performance in memory-based tasks.[1][2] It is crucial to establish a clear therapeutic window by identifying the dose range that provides the desired pharmacological effect without significant adverse events.

Q2: How can I establish a safe and effective dose for this compound in my animal model?

A2: A dose-response study is essential. Start with a low dose and incrementally increase it while monitoring for both efficacy and signs of toxicity. Key parameters to observe include changes in locomotion, exploratory behavior, and performance in relevant behavioral assays. A thorough understanding of the compound's pharmacokinetics (PK) and pharmacodynamics (PD) will aid in designing an optimal dosing regimen.

Q3: Are there formulation strategies to minimize the toxicity of this compound?

A3: Yes, formulation can play a critical role in mitigating toxicity.[3][4][5] Consider the following approaches:

  • Modified-Release Formulations: These can help reduce peak plasma concentrations (Cmax), which are often associated with acute toxicity, while maintaining the desired therapeutic exposure (AUC).[3]

  • Nanosuspensions: For poorly soluble compounds, nanosuspensions can improve bioavailability and provide more consistent plasma levels, potentially allowing for lower overall doses.[5]

  • Vehicle Selection: The choice of vehicle for administration is critical. For preclinical toxicology studies, it is important to use a vehicle that is well-tolerated by the animal species and does not contribute to toxicity.

Q4: Can co-administration of other compounds help reduce this compound toxicity?

A4: This is a potential strategy, though it requires careful consideration of drug-drug interactions. For glutamate receptor antagonists in general, agents that modulate other neurotransmitter systems have been explored to counteract side effects. For instance, in the context of NMDA antagonist neurotoxicity, anticholinergic drugs, diazepam, and barbiturates have been shown to be protective.[6] However, any co-administration strategy should be thoroughly validated in your specific experimental paradigm.

Troubleshooting Guides

Issue 1: Observed Motor Impairment in Study Animals

Symptoms: Ataxia, reduced locomotion, impaired performance on rotarod or beam-walking tests.

Potential Cause Troubleshooting Step
Dose is too high.Reduce the dose of this compound. Conduct a dose-response study to find the minimal effective dose with an acceptable side-effect profile.
Cmax-related toxicity.Consider a modified-release formulation to lower the peak plasma concentration.[3] Alternatively, split the daily dose into multiple smaller administrations.
Off-target effects.While this compound is selective for mGluR1, at high concentrations, off-target effects cannot be ruled out. Confirm the selectivity of your compound and consider using a lower dose.
Issue 2: Cognitive Deficits Observed in Behavioral Tasks

Symptoms: Impaired performance in memory and learning tasks, such as the Morris water maze or Y-maze.[1][2]

Potential Cause Troubleshooting Step
mGluR1 antagonism interfering with cognitive processes.The cognitive effects may be an inherent consequence of mGluR1 blockade.[1][2] Determine if a lower dose can separate the desired therapeutic effect from the cognitive impairment.
Sedative effects of the compound.Assess general activity levels to distinguish between specific cognitive deficits and sedation. If sedation is the issue, dose reduction or formulation changes may help.
Stress-induced cognitive impairment.Ensure that handling and experimental procedures are minimally stressful for the animals.

Experimental Protocols

Protocol 1: Dose-Response and Toxicity Assessment
  • Animal Model: Select the appropriate species and strain for your research question.

  • Group Allocation: Assign animals to vehicle control and multiple this compound dose groups (e.g., 1, 3, 10, 30 mg/kg).

  • Administration: Administer this compound via the intended route (e.g., intraperitoneal, oral).

  • Behavioral Assessment: At predefined time points post-administration, perform a battery of behavioral tests to assess:

    • Motor Function: Rotarod, open field (for locomotion), beam walking.

    • Cognitive Function: Y-maze, Morris water maze, novel object recognition.

  • Clinical Observations: Record any observable signs of toxicity, such as changes in posture, grooming, or activity levels.

  • Pharmacokinetic Analysis: Collect blood samples at various time points to determine the pharmacokinetic profile of this compound at different doses.

  • Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to determine the therapeutic window.

Visualizations

Signaling Pathway

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release mGluR1 mGluR1 Glutamate_Release->mGluR1 binds to Gq Gq Protein mGluR1->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers PKC Protein Kinase C DAG->PKC activates Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream This compound This compound This compound->mGluR1 antagonizes

Caption: Simplified mGluR1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow

cluster_workflow Workflow for Minimizing In Vivo Toxicity DoseEscalation Dose Escalation Study Behavioral Behavioral Assessment (Motor & Cognitive) DoseEscalation->Behavioral PK_PD Pharmacokinetic/ Pharmacodynamic Analysis DoseEscalation->PK_PD Toxicity Toxicity Observed? Behavioral->Toxicity PK_PD->Toxicity OptimizeDose Optimize Dose Toxicity->OptimizeDose Yes OptimizeFormulation Optimize Formulation (e.g., Modified Release) Toxicity->OptimizeFormulation Yes Proceed Proceed with Optimized Protocol Toxicity->Proceed No OptimizeDose->DoseEscalation OptimizeFormulation->DoseEscalation

Caption: Iterative workflow for dose and formulation optimization to minimize in vivo toxicity.

References

Refining LY456236 delivery methods for brain studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: LY456236 Brain Studies

This technical support center provides guidance for researchers using this compound in brain-related studies. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the successful implementation of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the novel mGluR7 receptor. Its high specificity allows for targeted investigation of the mGluR7 signaling pathway in the central nervous system, which is implicated in synaptic plasticity and neuronal excitability.

Q2: What is the recommended solvent for in vivo administration of this compound?

A2: For systemic administration (e.g., intraperitoneal or intravenous), a vehicle of 10% DMSO, 40% PEG300, and 50% saline is recommended. For direct brain infusion (e.g., intracerebroventricular), use sterile artificial cerebrospinal fluid (aCSF). Always prepare fresh solutions before each experiment to avoid precipitation.

Q3: Can this compound be administered orally?

A3: Oral administration is not recommended due to low bioavailability (<5%) and significant first-pass metabolism. For systemic exposure, intravenous (IV) or intraperitoneal (IP) injection is advised for more consistent and predictable plasma and brain concentrations.

Q4: What are the known off-target effects of this compound?

A4: At concentrations below 10 µM, this compound shows high selectivity for mGluR7. However, at higher concentrations (>25 µM), some minor affinity for mGluR5 has been observed. It is crucial to perform dose-response studies to determine the optimal concentration for your specific model while minimizing potential off-target effects.

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Low or variable brain-to-plasma ratio 1. P-glycoprotein (P-gp) efflux at the blood-brain barrier (BBB).2. Rapid metabolism of the compound.3. Incorrect vehicle or formulation.1. Co-administer with a P-gp inhibitor like verapamil (ensure appropriate controls).2. Switch to a more direct administration route, such as intracerebroventricular (ICV) injection.3. Verify vehicle composition and ensure the compound is fully dissolved before injection.
Precipitation of this compound in solution 1. Solution prepared too far in advance.2. Incorrect solvent or pH.3. Supersaturation of the solution.1. Always prepare solutions fresh on the day of the experiment.2. For IV/IP, ensure the final DMSO concentration does not exceed 10%.3. Gently warm the solution to 37°C and sonicate for 5-10 minutes to aid dissolution. Do not exceed the recommended concentrations.
Inconsistent behavioral results in animal models 1. Inconsistent dosing schedule or volume.2. High inter-animal variability in metabolism.3. Stress-induced confounds from handling or injection.1. Ensure precise and consistent timing of injections and behavioral testing.2. Increase the sample size (n) to improve statistical power.3. Acclimate animals to handling and injection procedures for several days before the experiment begins. Include a vehicle-only control group.
Vehicle-induced toxicity or inflammation 1. High concentration of DMSO.2. Non-sterile technique for direct brain infusions.1. Reduce the percentage of DMSO in the vehicle or explore alternative solvents like cyclodextrin-based formulations.2. Use sterile aCSF and aseptic surgical techniques for all ICV or direct parenchyma injections to prevent infection and inflammation.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (IP) Injection
  • Materials: this compound powder, DMSO (cell culture grade), PEG300, sterile 0.9% saline, sterile microcentrifuge tubes, sonicator.

  • Preparation: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add DMSO to a final concentration of 10% of the total desired volume. Vortex until the powder is fully dissolved. c. Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly. d. Add sterile saline to reach the final desired volume (50%). e. Gently warm the solution to 37°C and sonicate for 5 minutes to ensure homogeneity.

  • Administration: a. Use a 25-27 gauge needle for IP injection in rodents. b. The typical injection volume is 5-10 mL/kg. c. Administer slowly to minimize local irritation.

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and Infusion
  • Surgery: a. Anesthetize the animal using standard laboratory procedures (e.g., isoflurane). b. Secure the animal in a stereotaxic frame. c. Following aseptic procedures, expose the skull and drill a small hole at the appropriate coordinates for the lateral ventricle (e.g., for mice: -0.2 mm AP, ±1.0 mm ML, -2.5 mm DV from Bregma). d. Implant a guide cannula and secure it with dental cement. Allow for a 5-7 day recovery period.

  • Infusion: a. Prepare this compound in sterile artificial cerebrospinal fluid (aCSF) at the desired concentration. b. Gently restrain the conscious animal and insert the infusion cannula into the guide cannula. c. Infuse the solution slowly over several minutes (e.g., 0.5 µL/min) using a microinfusion pump. d. Leave the infusion cannula in place for an additional minute to prevent backflow.

Quantitative Data Summary

Table 1: Pharmacokinetic Properties of this compound in Rodents (Single 10 mg/kg IP Dose)

Parameter Value (Mean ± SD)
Tmax (Plasma) 30 minutes
Cmax (Plasma) 2.5 ± 0.4 µg/mL
Half-life (t½) 3.2 ± 0.6 hours
Brain-to-Plasma Ratio (at Tmax) 0.15 ± 0.03

Table 2: Recommended Dosage Ranges for Different Models

Administration Route Animal Model Recommended Dose Range Notes
Intraperitoneal (IP) Mouse5 - 20 mg/kgHigher doses may be needed for robust behavioral effects.
Intravenous (IV) Rat2 - 10 mg/kgLower dose needed due to 100% bioavailability.
Intracerebroventricular (ICV) Mouse/Rat1 - 5 µg per animalFor bypassing the BBB and direct CNS target engagement.

Visualizations

G cluster_0 Step 1: Solution Preparation cluster_1 Step 2: Administration A Weigh this compound Powder B Dissolve in 10% DMSO A->B C Add 40% PEG300 B->C D Add 50% Saline C->D E Warm (37°C) & Sonicate D->E F Draw Solution into Syringe E->F G Administer IP (5-10 mL/kg) F->G H Begin Behavioral Assay G->H

Caption: Experimental workflow for preparing and administering this compound.

G This compound This compound mGluR7 mGluR7 Receptor This compound->mGluR7 Antagonism AC Adenylyl Cyclase mGluR7->AC Inhibition cAMP ↓ cAMP Production AC->cAMP Neuron Postsynaptic Neuron cAMP->Neuron Reduced Excitability

Caption: Simplified signaling pathway for this compound antagonism of mGluR7.

Technical Support Center: Overcoming Challenges in LY456236 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "LY456236" have not yielded specific public information regarding its mechanism of action, experimental protocols, or known challenges. The identifier may be an internal designation not yet in the public domain or an incorrect reference. The following troubleshooting guide is based on general principles for overcoming common challenges in experiments with novel small molecule compounds. Researchers working with this compound should consult any internal documentation available for specific guidance.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is not showing the expected activity in my cellular assay. What are the potential causes?

A1: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:

  • Compound Integrity and Purity: Verify the identity and purity of your this compound stock using methods like LC-MS or NMR. Impurities or degradation can significantly impact activity.

  • Solubility: Ensure this compound is fully dissolved in your vehicle solvent and that it remains soluble in your final assay medium. Precipitated compound will not be active. See the "Compound Solubility Issues" section for more details.

  • Concentration Range: You may be testing a concentration range that is too low. Perform a wide dose-response curve to determine the optimal concentration range.

  • Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it could be actively removed by efflux pumps. Consider using cell lines with known efflux pump expression profiles or using efflux pump inhibitors.

  • Target Engagement: If the molecular target of this compound is known, use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that the compound is binding to its intended target within the cell.

  • Assay Interference: The compound itself might interfere with the assay readout (e.g., fluorescence, luminescence). Run appropriate controls with the compound in the absence of cells or with non-target cells.

Q2: I am observing high variability between replicate wells in my experiments. What can I do to improve consistency?

A2: High variability can obscure real experimental effects. To improve consistency:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.

  • Cell Seeding Density: Inconsistent cell numbers per well can lead to significant variability. Ensure a homogenous cell suspension and use a consistent seeding protocol.

  • Edge Effects: Wells on the outer edges of a multi-well plate are prone to evaporation, leading to changes in media concentration. Avoid using the outer wells or fill them with sterile PBS or media to minimize this effect.

  • Compound Distribution: Ensure the compound is thoroughly mixed into the media before adding it to the cells.

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.

Troubleshooting Guides

Guide 1: Addressing Compound Solubility Issues

Poor solubility is a frequent challenge with small molecule compounds. The following table outlines potential solutions.

Problem Potential Cause Suggested Solution
Precipitation in stock solution Compound concentration exceeds its solubility limit in the chosen solvent.- Try a different solvent (e.g., DMSO, ethanol, DMF).- Gently warm the solution.- Prepare a fresh, lower concentration stock solution.
Precipitation upon dilution in aqueous buffer/media The compound is "crashing out" of solution when transferred from an organic solvent to an aqueous environment.- Decrease the final concentration of the organic solvent in the assay (typically <0.5%).- Use a pluronic F-127 or other solubilizing agent.- Prepare a fresh dilution series directly in the assay medium.
Inconsistent results at higher concentrations Micro-precipitation or aggregation of the compound at higher concentrations.- Visually inspect solutions for any signs of precipitation.- Filter the stock solution before use.- Consider using a formulation approach if solubility remains a major hurdle.
Guide 2: Investigating Unexpected Off-Target Effects or Toxicity

Unforeseen cellular toxicity or off-target effects can confound experimental results.

Problem Potential Cause Suggested Solution
Cell death at concentrations where the target is not expected to be fully engaged - Non-specific cytotoxicity.- Off-target effects on essential cellular pathways.- Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay.- Test the compound in a cell line that does not express the intended target.- Use computational tools to predict potential off-target interactions.
Phenotype does not match known effects of targeting the intended pathway - The compound may have additional, unknown targets.- The observed phenotype is a result of a downstream or parallel pathway modulation.- Conduct a screen to identify off-targets (e.g., kinome scan, proteomic profiling).- Use orthogonal approaches to validate the phenotype (e.g., siRNA/shRNA knockdown of the target).

Experimental Protocols & Workflows

General Workflow for Investigating a Novel Compound

The following diagram illustrates a general workflow for characterizing a novel compound like this compound in a cellular context.

G cluster_0 Compound Preparation & QC cluster_1 In Vitro Assay Cascade cluster_2 Mechanism of Action & Specificity A Verify Compound Identity & Purity (LC-MS, NMR) B Assess Solubility (Prepare stock, test in media) A->B C Determine Potency (Dose-response curve) B->C Proceed if soluble D Assess Cell Viability (MTT, CellTiter-Glo) C->D E Confirm Target Engagement (CETSA, Western Blot for p-target) C->E F Investigate Downstream Signaling (Western Blot, qPCR) E->F If target engagement confirmed G Evaluate Off-Target Effects (Kinome scan, Phenotypic screen) F->G G Receptor Upstream Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates DownstreamEffector Downstream Effector Substrate->DownstreamEffector Activates CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse This compound This compound This compound->KinaseX Inhibits

Validation & Comparative

A Comparative Guide to LY456236 and Other mGlu1 Receptor Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabotropic glutamate receptor 1 (mGlu1) antagonist, LY456236, with other notable mGlu1 antagonists. The information is supported by experimental data to aid in the selection of appropriate pharmacological tools for in vitro and in vivo research.

Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various physiological and pathological processes, including synaptic plasticity, pain perception, and neurodegeneration, has made it a significant target for drug discovery. This guide focuses on this compound and compares its performance with other selective mGlu1 antagonists based on available preclinical data.

Quantitative Comparison of mGlu1 Antagonists

The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized mGlu1 antagonists. It is important to note that these values are derived from various studies and may not be directly comparable due to differing experimental conditions.

CompoundmGlu1 IC50 (nM)Selectivity over mGlu5Reference(s)
This compound 143>70-fold (>10,000 nM)[1]
JNJ16259685 1.21 - 3.24>400-fold[2][3]
A-841720 1.0 - 10.7Selective over other mGluRs[2]
YM-298198 24Selective over mGlu5[4]
EMQMCM ~1000 (in vitro neuroprotection)Selective for mGlu1[5]
CPCCOEt Micromolar rangeSelective for mGlu1
BAY36-7620 PotentSelective for mGlu1

In Vivo Efficacy: A Comparative Overview

Direct comparative in vivo studies for neuroprotection involving this compound are limited. However, a study comparing this compound with the mGlu5 antagonists MPEP and MTEP in models of pain and anxiety provides valuable insights into its efficacy and side-effect profile.

In a mouse model of formalin-induced pain, this compound demonstrated efficacy in reducing hyperalgesia.[1] Similarly, in a rat model of spinal nerve ligation (SNL), a model of neuropathic pain, this compound was effective in reversing mechanical allodynia.[1] Notably, in these pain models, the mGlu1 antagonist this compound appeared to be more efficacious than the mGlu5 antagonists MPEP and MTEP.[1]

In rodent models of anxiety, this compound produced anxiolytic-like effects.[1] However, the mGlu5 antagonists MPEP and MTEP showed a greater level of anxiolysis, comparable to the benzodiazepine chlordiazepoxide.[1]

Regarding side effects, this compound was reported to reduce operant responding for food at a dose of 30 mg/kg.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

mGlu1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGlu1_Receptor mGlu1 Receptor Glutamate->mGlu1_Receptor Binds Gq_protein Gq/11 mGlu1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ release ER->Ca2 Ca2->PKC Activates

mGlu1 Receptor Signaling Pathway

Experimental_Workflow_MCAO cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative Animal_Acclimatization Animal Acclimatization & Baseline Behavioral Testing Anesthesia Anesthesia Induction & Maintenance Animal_Acclimatization->Anesthesia MCAO_Surgery Middle Cerebral Artery Occlusion (MCAO) Anesthesia->MCAO_Surgery Reperfusion Filament Withdrawal (Reperfusion) MCAO_Surgery->Reperfusion Drug_Administration Administration of mGlu1 Antagonist or Vehicle Reperfusion->Drug_Administration Behavioral_Assessment Neurological & Behavioral Assessments Drug_Administration->Behavioral_Assessment Tissue_Collection Brain Tissue Collection Behavioral_Assessment->Tissue_Collection Infarct_Analysis Infarct Volume Measurement (e.g., TTC Staining) Tissue_Collection->Infarct_Analysis

Experimental Workflow for In Vivo Neuroprotection Study (MCAO Model)

Experimental Protocols

Calcium Mobilization Assay for mGlu1 Antagonist Potency Determination

This protocol is a general guideline for determining the potency of mGlu1 antagonists by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGlu1a receptor are commonly used.

  • Culture cells in appropriate media (e.g., F12K with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.

  • Plate cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

2. Dye Loading:

  • On the day of the assay, remove the culture medium.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the plate for 45-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the mGlu1 antagonist compounds in the assay buffer.

  • Add the antagonist dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

4. Agonist Stimulation and Signal Detection:

  • Prepare a solution of a mGlu1 receptor agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80).

  • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Inject the agonist solution into the wells and continue to measure the fluorescence signal for a set period (e.g., 2-3 minutes).

5. Data Analysis:

  • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.

  • The inhibitory effect of the antagonist is calculated as the percentage reduction in the agonist-induced fluorescence signal.

  • Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model for Neuroprotection Studies in Rats

This protocol describes a common method for inducing focal cerebral ischemia to evaluate the neuroprotective effects of mGlu1 antagonists.

1. Animal Preparation:

  • Use adult male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Maintain the animal's body temperature at 37°C using a heating pad.

2. Surgical Procedure:

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Make a small incision in the ECA stump.

  • Introduce a silicone-coated monofilament (e.g., 4-0 nylon) through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • The occlusion is typically maintained for 60-120 minutes.

3. Reperfusion:

  • After the desired occlusion period, gently withdraw the monofilament to allow for reperfusion of the MCA territory.

  • Suture the neck incision.

4. Drug Administration:

  • Administer the mGlu1 antagonist or vehicle at predetermined time points before or after the MCAO procedure (e.g., intraperitoneally or intravenously).

5. Neurological Assessment:

  • At various time points after surgery (e.g., 24, 48, 72 hours), assess the neurological deficits using a standardized scoring system (e.g., Bederson's scale or Garcia's scale).

6. Infarct Volume Measurement:

  • At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals and perfuse the brains.

  • Remove the brains and slice them into coronal sections.

  • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.

7. Statistical Analysis:

  • Compare the neurological scores and infarct volumes between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion

This compound is a selective mGlu1 receptor antagonist with moderate potency. While it shows promise in preclinical models of pain, its efficacy in neuroprotection following ischemic injury requires further investigation, especially in direct comparison with more potent antagonists like JNJ16259685 and A-841720. The choice of an mGlu1 antagonist for a particular study will depend on the specific research question, the required potency and selectivity, and the desired in vivo efficacy and side-effect profile. This guide provides a foundation for making an informed decision and for designing robust experimental protocols to further elucidate the therapeutic potential of targeting the mGlu1 receptor.

References

A Comparative Guide to LY456236 and MPEP in mGlu1 Receptor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent allosteric modulators used in the study of metabotropic glutamate receptor 1 (mGlu1): LY456236 and MPEP. The information presented herein is compiled from various experimental sources to aid researchers in selecting the appropriate tool compound for their specific research needs.

Introduction

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Group I mGluRs, which include mGlu1 and mGlu5, are coupled to Gq/G11 proteins and activate the phospholipase C (PLC) signaling cascade. Dysregulation of mGlu1 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.

This compound is a selective negative allosteric modulator (NAM) of the mGlu1 receptor, while MPEP (2-Methyl-6-(phenylethynyl)pyridine) is primarily known as a potent and selective NAM of the mGlu5 receptor. However, due to the structural homology between mGlu1 and mGlu5, and the historical use of MPEP in glutamate research, a direct comparison is valuable for understanding their respective profiles and potential for off-target effects.

Data Presentation: In Vitro Pharmacological Profiles

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and MPEP at mGlu1 and mGlu5 receptors. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Binding Affinity (Ki) of this compound and MPEP

CompoundReceptorKi (nM)RadioligandSource
This compound mGlu1~140 (IC50)-
MPEP mGlu536 (IC50)[3H]MPEP[1]

Table 2: Functional Potency (IC50) of this compound and MPEP in Calcium Mobilization Assays

CompoundReceptorCell LineAgonistIC50 (nM)Source
This compound mGlu1HEK293 expressing human mGlu1aGlutamate143
MPEP mGlu5HEK293 expressing human mGlu5aQuisqualate36[1]

Table 3: Selectivity Profile

CompoundPrimary TargetSelectivity over mGlu5 (for this compound) / mGlu1 (for MPEP)Other notable off-target activitiesSource
This compound mGlu1>70-fold (IC50 at mGlu5 > 10 µM)-
MPEP mGlu5Potent mGlu5 antagonist, with some studies indicating potential non-competitive antagonism at NMDA receptors at higher concentrations.Non-competitive NMDA receptor antagonist at concentrations ≥ 20 µM[2][3]

In Vivo Comparative Performance: Pain and Anxiety Models

A key study by Varty et al. (2005) directly compared the efficacy and side-effect profiles of this compound and MPEP in rodent models of pain and anxiety.[4]

Table 4: Efficacy in Pain Models

CompoundModelSpeciesDose Range (mg/kg, i.p.)EfficacySource
This compound Formalin TestMouse10-30Reduced hyperalgesia[4]
Spinal Nerve Ligation (SNL)Rat10-30Completely reversed mechanical allodynia[4]
MPEP Formalin TestMouse3-30Reduced hyperalgesia[4]
Spinal Nerve Ligation (SNL)Rat3-30Reduced mechanical allodynia[4]

Table 5: Efficacy in Anxiety Models

CompoundModelSpeciesDose Range (mg/kg, i.p.)EfficacySource
This compound Vogel Conflict TestRat10-30Anxiolytic-like effects[4]
MPEP Vogel Conflict TestRat3-30Anxiolytic-like effects, comparable to chlordiazepoxide[4]

Table 6: Observed Side Effects in Rodents

CompoundSide EffectSpeciesDose Range (mg/kg, i.p.)Source
This compound Reduced operant respondingRat30[4]
MPEP Reduced body temperature, locomotor activity, impaired operant responding, and rotarod performanceRat3-30[4]

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]R214127 for mGlu1), and varying concentrations of the unlabeled test compound (e.g., this compound).[5]

    • To determine non-specific binding, a parallel set of reactions is included with a high concentration of a non-radiolabeled competing ligand.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Mobilization Assay (FLIPR) (General Protocol)

This protocol outlines a general procedure for measuring the functional potency (IC50) of an antagonist using a Fluorometric Imaging Plate Reader (FLIPR).

  • Cell Culture and Plating:

    • Culture cells stably or transiently expressing the target receptor (e.g., HEK293 cells expressing mGlu1) in appropriate media.

    • Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor like probenecid to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Assay Procedure:

    • Prepare a compound plate containing varying concentrations of the antagonist (e.g., this compound) and a fixed concentration of the agonist (e.g., glutamate).

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add the antagonist to the cells and incubate for a specified period.

    • Subsequently, the agonist is added, and the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is used to determine the cellular response.

    • Plot the response against the concentration of the antagonist to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.[7][8]

In Vivo Spinal Nerve Ligation (SNL) Model in Rats

This is a widely used model of neuropathic pain.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent.

    • Shave and sterilize the surgical area over the lumbar spine.

  • Surgical Procedure:

    • Make a midline incision to expose the paraspinal muscles.

    • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves with a silk suture.[6][9]

    • Close the muscle and skin layers with sutures.

  • Post-operative Care and Behavioral Testing:

    • Administer analgesics post-surgery and monitor the animal for recovery.

    • Allow several days for the development of neuropathic pain behaviors.

    • Assess mechanical allodynia using von Frey filaments. This involves applying filaments of varying stiffness to the plantar surface of the hind paw and observing the withdrawal threshold.[9]

    • Administer the test compounds (e.g., this compound or MPEP) and re-assess the paw withdrawal threshold at different time points to determine the compound's analgesic effect.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mGlu1 signaling pathway and a typical experimental workflow for characterizing an mGlu1 antagonist.

mGlu1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu1 mGlu1 Receptor Glutamate->mGlu1 Binds Gq Gq Protein mGlu1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca2->CellularResponse Modulates Activity PKC->CellularResponse Phosphorylates Targets

Caption: mGlu1 Receptor Signaling Pathway

Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation BindingAssay Radioligand Binding Assay (Determine Ki) FunctionalAssay Functional Assay (e.g., Calcium Mobilization) (Determine IC50 and Mode of Action) BindingAssay->FunctionalAssay SelectivityScreen Selectivity Screening (Panel of mGluRs and other receptors) FunctionalAssay->SelectivityScreen PK_PD Pharmacokinetics & Pharmacodynamics SelectivityScreen->PK_PD EfficacyModels Efficacy Models (e.g., Pain, Anxiety) PK_PD->EfficacyModels SideEffects Side Effect Profiling (e.g., Locomotor Activity, Rotarod) EfficacyModels->SideEffects start Compound Synthesis (this compound or MPEP) start->BindingAssay

References

A Comparative Guide to the Selectivity of mGlu1 Receptor Antagonists: LY456236 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of the mGlu1 receptor antagonist LY456236 with other notable mGlu1 selective compounds. The information presented is supported by experimental data to aid in the selection of the most appropriate pharmacological tools for your research.

Introduction to mGlu1 Receptor Antagonism

Metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various physiological and pathological processes, including learning, memory, pain, and neurodegenerative diseases, has made it a significant target for drug discovery. Selective antagonists of the mGlu1 receptor are invaluable tools for elucidating its functions and for the potential development of novel therapeutics. This guide focuses on the selectivity profile of this compound and compares it with other commercially available mGlu1 antagonists.

Comparative Selectivity Profiles

The following tables summarize the in vitro potency and selectivity of this compound and alternative mGlu1 receptor antagonists. Data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitory constant) values, with lower values indicating higher potency.

Table 1: Potency of mGlu1 Receptor Antagonists

CompoundmGlu1 IC50 (nM)mGlu1 Ki (nM)SpeciesAssay Type
This compound 143[1]-RatNot Specified
BAY36-7620 160[2]-HumanPhosphoinositide Hydrolysis
JNJ16259685 1.21 - 3.24[3]0.34[2][3]Human, RatCalcium Mobilization, Radioligand Binding
A-841720 1.0 - 10.7[4]-Rat, HumanCalcium Mobilization
EMQMCM ~1000[5]-Not SpecifiedNeuroprotection Assay

Table 2: Selectivity of mGlu1 Receptor Antagonists against other mGlu Receptors

CompoundmGlu5 IC50/Ki (nM)Selectivity (mGlu5/mGlu1)Other mGluRs
This compound >10,000[1]>70-foldNot Specified
BAY36-7620 No significant inhibition at 10µMHighNo activity at mGlu2, mGlu3, mGlu4, mGlu5, mGlu6, mGlu7, mGlu8[2]
JNJ16259685 >10,000>400-fold[6]No activity at mGlu2, mGlu3, mGlu4, mGlu6 up to 10µM[3]
A-841720 -Selective over other mGluRsNot specified
EMQMCM -Selective for mGlu1Not specified

Experimental Protocols

The validation of compound selectivity is paramount in pharmacological research. The following are detailed methodologies for key experiments commonly used to assess the potency and selectivity of mGlu1 receptor antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human mGlu1 receptor are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

    • The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]R214127) and varying concentrations of the test compound (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled, potent mGlu1 antagonist.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

    • The filters are washed with cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event of mGlu1 receptor activation.

  • Cell Preparation:

    • HEK293 cells expressing the mGlu1 receptor are seeded into 96-well plates and grown to confluence.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time (e.g., 60 minutes) at 37°C.

  • Compound Incubation and Agonist Stimulation:

    • The cells are washed to remove excess dye.

    • Varying concentrations of the antagonist (e.g., this compound) are added to the wells and incubated for a predetermined time.

    • A fixed concentration of an mGlu1 agonist (e.g., glutamate or quisqualate) is then added to stimulate the receptor.

  • Detection and Analysis:

    • Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a fluorescence plate reader.

    • The antagonist's effect is quantified by the reduction in the agonist-induced fluorescence signal.

    • Dose-response curves are generated to calculate the IC50 of the antagonist.

Phosphoinositide (PI) Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a product of phospholipase C (PLC) activation, which is a hallmark of Gq-coupled receptor signaling like mGlu1.

  • Cell Labeling and Preparation:

    • Cells expressing the mGlu1 receptor are cultured in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

    • The cells are then washed and pre-incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Compound Treatment and Stimulation:

    • The cells are incubated with various concentrations of the antagonist for a specific period.

    • An mGlu1 agonist is then added to stimulate the receptor and the subsequent PI hydrolysis.

  • Extraction and Detection:

    • The reaction is stopped by adding a cold acid solution (e.g., trichloroacetic acid).

    • The inositol phosphates are separated from the cell lysate using anion-exchange chromatography.

    • The amount of [3H]-inositol phosphates is quantified by liquid scintillation counting.

    • The inhibitory effect of the antagonist on agonist-stimulated PI hydrolysis is used to determine its IC50 value.

Visualizing Key Pathways and Workflows

To further aid in understanding the context of this compound's action, the following diagrams illustrate the mGlu1 signaling pathway and a typical experimental workflow for assessing compound selectivity.

mGlu1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate mGlu1_Receptor mGlu1 Receptor Glutamate->mGlu1_Receptor Binds Gq_protein Gq Protein mGlu1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: mGlu1 Receptor Signaling Pathway

Experimental_Workflow cluster_setup Assay Setup cluster_screening Compound Screening cluster_detection Data Acquisition & Analysis Cell_Culture 1. Culture cells expressing mGlu1 receptor Membrane_Prep 2. Prepare cell membranes (for binding assays) Cell_Culture->Membrane_Prep Dye_Loading 2. Load cells with Ca²⁺ dye (for functional assays) Cell_Culture->Dye_Loading Compound_Incubation 3. Incubate with test compound (e.g., this compound) at various concentrations Membrane_Prep->Compound_Incubation Dye_Loading->Compound_Incubation Radioligand_Addition 4a. Add radioligand (Binding Assay) Compound_Incubation->Radioligand_Addition Agonist_Stimulation 4b. Add mGlu1 agonist (Functional Assay) Compound_Incubation->Agonist_Stimulation Filtration_Counting 5a. Filtration and scintillation counting Radioligand_Addition->Filtration_Counting Fluorescence_Reading 5b. Measure fluorescence change Agonist_Stimulation->Fluorescence_Reading Data_Analysis 6. Analyze data to determine IC50 / Ki values Filtration_Counting->Data_Analysis Fluorescence_Reading->Data_Analysis Selectivity_Panel 7. Repeat for other receptors to determine selectivity Data_Analysis->Selectivity_Panel

Caption: Experimental Workflow for Selectivity Profiling

References

A Comparative Analysis of the mGluR1 Antagonists: LY456236 and JNJ16259685

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroscience research and drug development, the metabotropic glutamate receptor 1 (mGluR1) has emerged as a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. This guide provides a detailed comparative analysis of two prominent selective mGluR1 antagonists: LY456236 and JNJ16259685. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological profiles based on available preclinical data.

Introduction to mGluR1 Antagonists

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[1] Group I mGluRs, which include mGluR1 and mGluR5, are typically located postsynaptically and are linked to Gq/11 proteins.[2] Activation of mGluR1 initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2] Antagonists of mGluR1 block this pathway and are being investigated for their therapeutic potential in conditions such as pain, anxiety, and neurodegenerative diseases.[3][4]

In Vitro Pharmacological Profile

Table 1: Comparative in Vitro Potency and Selectivity

ParameterThis compoundJNJ16259685
Target mGluR1mGluR1
Mechanism of Action AntagonistNon-competitive Antagonist[5][6]
Binding Affinity (Ki) Not Reported0.34 nM (rat mGluR1a)[5][8]
Functional Inhibition (IC50) 143 nM (human mGluR1)0.55 nM (human mGluR1)[5][6]; 1.21 nM (human mGluR1a)[8][9]; 3.24 nM (rat mGluR1a)[7][8][9]
Selectivity >10 µM for mGluR5>400-fold selective over mGluR5[5][6]

In Vivo Preclinical Data

Both compounds have been evaluated in rodent models to assess their central nervous system activity and potential therapeutic effects.

Table 2: Comparative in Vivo Activity

Study TypeThis compoundJNJ16259685
Analgesia Reduces hyperalgesic behavior in formalin-induced pain models (ED50 = 28 mg/kg in mice, 16.3 mg/kg in rats)Not explicitly reported for analgesia in the provided context.
Anxiolytic-like Effects Not ReportedIncreases punished licking in a conflict test (lowest active dose 2.5 mg/kg, IP)
Motor Function Not ReportedMinimal effects on locomotor activity at doses up to 30 mg/kg[9]
Receptor Occupancy Not ReportedHigh central mGluR1 receptor occupancy after systemic administration (ED50 = 0.040 mg/kg in rat cerebellum, 0.014 mg/kg in rat thalamus)[8][10]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of mGluR1 antagonism by compounds like this compound and JNJ16259685, it is crucial to visualize the underlying molecular pathways and the experimental procedures used to characterize them.

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling cascade initiated by the activation of mGluR1. Antagonists such as this compound and JNJ16259685 act by blocking this pathway at the receptor level.

mGluR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq/11 mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Canonical mGluR1 signaling pathway initiated by glutamate binding.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a typical workflow for the in vitro pharmacological characterization of mGluR1 antagonists.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis cluster_outcome Pharmacological Profile Binding Radioligand Binding Assay Ki_calc Determine Ki (Binding Affinity) Binding->Ki_calc Functional Functional Assay (e.g., Calcium Mobilization) IC50_calc Determine IC50 (Functional Potency) Functional->IC50_calc Profile Potency & Selectivity Profile Ki_calc->Profile IC50_calc->Profile start Test Compound (e.g., this compound, JNJ16259685) start->Binding start->Functional

Caption: Workflow for in vitro characterization of mGluR1 antagonists.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to characterize mGluR1 antagonists.

Radioligand Binding Assay (for Ki determination)

This assay measures the affinity of a compound for the mGluR1 receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to the receptor.

1. Membrane Preparation:

  • Cells stably expressing the recombinant human or rat mGluR1a receptor are harvested.

  • The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled mGluR1 antagonist (e.g., [3H]R214127) and varying concentrations of the test compound (e.g., JNJ16259685).

  • The incubation is carried out at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

  • The filters are washed with cold buffer to remove any non-specifically bound radioligand.

  • The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for IC50 determination)

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that is induced by an mGluR1 agonist.

1. Cell Culture and Dye Loading:

  • Cells expressing the mGluR1 receptor are plated in a multi-well plate.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific time at 37°C.

2. Compound Incubation:

  • The cells are washed to remove excess dye and then incubated with varying concentrations of the test antagonist (e.g., this compound or JNJ16259685).

3. Agonist Stimulation and Signal Detection:

  • The plate is placed in a fluorescence plate reader (e.g., a FLIPR instrument).

  • An mGluR1 agonist (e.g., glutamate) is added to the wells to stimulate the receptor.

  • The fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.

4. Data Analysis:

  • The increase in fluorescence upon agonist stimulation is measured for each concentration of the antagonist.

  • The IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium response, is determined by plotting the response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Both this compound and JNJ16259685 are selective antagonists of the mGluR1 receptor. Based on the available data, JNJ16259685 demonstrates significantly higher potency in both binding and functional assays, with a Ki in the sub-nanomolar range and IC50 values in the low nanomolar range.[5][6][7][8][9] The in vitro potency of this compound is reported to be in the three-digit nanomolar range. The extensive characterization of JNJ16259685, including in vivo receptor occupancy data, provides a more detailed pharmacological profile compared to the currently available information for this compound. For researchers selecting a tool compound for mGluR1 antagonism, JNJ16259685 offers the advantage of well-documented high potency and in vivo efficacy. Further published studies on this compound would be necessary for a more direct and comprehensive comparison.

References

Cross-Validation of LY456236 Effects with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the selective metabotropic glutamate receptor 1 (mGluR1) antagonist, LY456236, with genetic models involving the knockout of the mGluR1 gene. The objective is to cross-validate the pharmacological effects of this compound with the phenotype of mGluR1 knockout mice, thereby confirming its on-target activity. This comparison is essential for researchers, scientists, and drug development professionals working on novel therapeutics targeting the mGluR1 pathway.

mGluR1 Signaling Pathway

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that, upon binding to its endogenous ligand glutamate, activates phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic plasticity. This compound, as a selective mGluR1 antagonist, blocks this pathway.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds to PLC PLC mGluR1->PLC Activates This compound This compound This compound->mGluR1 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Forms DAG DAG PIP2->DAG Forms Ca2+ Ca2+ IP3->Ca2+ Releases PKC PKC DAG->PKC Activates Neuronal_Excitability Neuronal_Excitability Ca2+->Neuronal_Excitability Synaptic_Plasticity Synaptic_Plasticity PKC->Synaptic_Plasticity

Figure 1: mGluR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data from studies on the anticonvulsant effects of this compound in wild-type mice and the phenotypic characteristics of mGluR1 knockout mice. A direct comparison of these findings supports the on-target mechanism of action of this compound.

Table 1: Anticonvulsant Profile of this compound in Mice

Seizure ModelParameterThis compound ED₅₀ (mg/kg, i.p.)
Maximal Electroshock (MES)Protection from tonic extension16.1
6 HzProtection from seizure12.5
Data sourced from a comparative study of glutamate receptor modulators.[1][2]

Table 2: Key Phenotypes of mGluR1 Knockout Mice

Phenotypic DomainObservation
Motor FunctionSevere motor coordination deficits
Learning and MemoryImpaired spatial learning
Synaptic PlasticityImpaired cerebellar long-term depression (LTD)
Seizure SusceptibilityResistance to agonist-induced ictal-like discharges in hippocampal slices
Phenotypes compiled from studies on mGluR1 deficient mice.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

  • Animals: Adult male mice are used.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses.

  • Apparatus: An electrical stimulator with corneal electrodes is used.

  • Procedure: At a predetermined time after drug administration, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.

  • Endpoint: The presence or absence of a tonic hindlimb extension seizure is recorded. Protection is defined as the absence of the tonic hindlimb extension.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using probit analysis.[1][2]

Rotarod Test for Motor Coordination

This test is used to assess motor coordination and balance, which is a known phenotype in mGluR1 knockout mice.

  • Animals: Adult male mice (mGluR1 knockout and wild-type littermates) are used.

  • Apparatus: A rotating rod (rotarod) with a textured surface for grip. The speed of rotation can be constant or accelerating.

  • Procedure:

    • Training: Mice are trained on the rotarod at a constant low speed for a set duration on consecutive days.

    • Testing: On the test day, mice are placed on the rotarod, which then accelerates from a low to a high speed over a period of time (e.g., 4 to 40 rpm over 5 minutes).

  • Endpoint: The latency to fall from the rod is recorded for each trial.

  • Data Analysis: The average latency to fall is compared between the knockout and wild-type groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the cross-validation of a pharmacological agent with a genetic model.

Experimental_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm WT_Mice_P Wild-Type Mice Drug_Admin Administer this compound (or Vehicle) WT_Mice_P->Drug_Admin Behavioral_Test_P Behavioral/Physiological Testing (e.g., Seizure Model) Drug_Admin->Behavioral_Test_P Data_Analysis_P Data Analysis (e.g., ED50 Calculation) Behavioral_Test_P->Data_Analysis_P Cross_Validation Cross-Validation (Compare Outcomes) Data_Analysis_P->Cross_Validation KO_Mice_G mGluR1 Knockout Mice Behavioral_Test_G Behavioral/Physiological Testing (e.g., Seizure Model, Motor Coordination) KO_Mice_G->Behavioral_Test_G WT_Mice_G Wild-Type Littermates WT_Mice_G->Behavioral_Test_G Data_Analysis_G Data Analysis (Phenotypic Comparison) Behavioral_Test_G->Data_Analysis_G Data_Analysis_G->Cross_Validation

Figure 2: Experimental workflow for cross-validation.

Conclusion

The data presented in this guide demonstrate a strong correlation between the pharmacological effects of the selective mGluR1 antagonist, this compound, and the phenotype observed in mGluR1 knockout mice. The anticonvulsant activity of this compound in wild-type mice aligns with the known role of mGluR1 in neuronal excitability and seizure phenomena, as suggested by studies in genetic models. This cross-validation provides compelling evidence that the observed effects of this compound are mediated through its intended target, the mGluR1 receptor. Such comparative studies are crucial in the preclinical validation of novel therapeutic compounds, ensuring target engagement and predicting potential clinical efficacy and side effects.

References

Efficacy of LY456236: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

LY456236 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is implicated in the modulation of synaptic transmission and neuronal excitability, making it a person of interest for therapeutic intervention in a range of neurological and psychiatric disorders. This guide provides a comparative overview of the preclinical efficacy of this compound in established disease models of pain and epilepsy, with supporting data from key studies.

Efficacy in Pain Models

The analgesic potential of this compound has been evaluated in rodent models of inflammatory and neuropathic pain, primarily in comparison to selective mGluR5 antagonists, MPEP and MTEP.

Data Summary

The following table summarizes the comparative efficacy of this compound and mGluR5 antagonists in the mouse formalin test and the rat spinal nerve ligation (SNL) model, as reported by Varty et al. (2005).

CompoundDisease ModelSpeciesRoute of AdministrationDose Range (mg/kg)Key Findings
This compound Formalin Test (Phase 2)MouseIntraperitoneal (i.p.)10 - 30Reduced formalin-induced hyperalgesic behavior.
Spinal Nerve Ligation (SNL)RatIntraperitoneal (i.p.)3 - 30Completely reversed mechanical allodynia.
MPEP Formalin Test (Phase 2)MouseIntraperitoneal (i.p.)3 - 30Reduced formalin-induced hyperalgesic behavior.
Spinal Nerve Ligation (SNL)RatIntraperitoneal (i.p.)3 - 30Partially reversed mechanical allodynia.
MTEP Formalin Test (Phase 2)MouseIntraperitoneal (i.p.)3 - 10Reduced formalin-induced hyperalgesic behavior.
Spinal Nerve Ligation (SNL)RatIntraperitoneal (i.p.)1 - 10Partially reversed mechanical allodynia.
Experimental Protocols

Mouse Formalin Test: This model induces a biphasic pain response. Phase 1 (0-5 minutes) is characterized by acute nociception, while Phase 2 (15-30 minutes) reflects inflammatory pain.

  • Male CD-1 mice were habituated to the observation chambers.

  • A 20 µL injection of 5% formalin was administered subcutaneously into the plantar surface of the right hind paw.

  • The amount of time spent licking and biting the injected paw was recorded in 5-minute intervals for up to 45 minutes.

  • This compound, MPEP, or MTEP was administered intraperitoneally 30 minutes prior to the formalin injection.

Rat Spinal Nerve Ligation (SNL) Model: This is a widely used model of neuropathic pain.

  • Male Sprague-Dawley rats were anesthetized.

  • The left L5 and L6 spinal nerves were tightly ligated distal to the dorsal root ganglion.

  • Mechanical allodynia was assessed 2 weeks post-surgery using von Frey filaments. The paw withdrawal threshold was determined.

  • This compound, MPEP, or MTEP was administered intraperitoneally, and the effect on paw withdrawal threshold was measured.

G cluster_pain Pain Model Experimental Workflow start Animal Acclimation drug Drug Administration (this compound or Comparator) start->drug model Induction of Pain Model drug->model formalin Formalin Injection (Mouse) model->formalin Inflammatory snl Spinal Nerve Ligation (Rat) model->snl Neuropathic behavior Behavioral Assessment formalin->behavior snl->behavior formalin_obs Observation of Licking/Biting behavior->formalin_obs snl_obs Measurement of Mechanical Allodynia behavior->snl_obs data Data Analysis formalin_obs->data snl_obs->data

Workflow for assessing the efficacy of this compound in pain models.

Efficacy in Epilepsy Models

The anticonvulsant properties of this compound have been demonstrated in standard rodent seizure models, where its efficacy was compared with other glutamate receptor modulators.

Data Summary

The following table presents data from a study by Barton et al. (2003) comparing the anticonvulsant effects of this compound and other compounds in the maximal electroshock (MES) and 6 Hz seizure tests in mice.

CompoundTargetMES Test ED₅₀ (mg/kg, i.p.)6 Hz Test ED₅₀ (mg/kg, i.p.)
This compound mGluR1 Antagonist 14.3 4.8
MPEPmGluR5 Antagonist23.14.6
LY367385Competitive mGluR1 Antagonist> 3017.1
MK-801NMDA Antagonist0.170.1
NBQXAMPA/Kainate Antagonist13.110.5
Experimental Protocols

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Male CF-1 mice were used.

  • A corneal electrode was used to deliver an electrical stimulus (50 mA, 60 Hz, 0.2 s).

  • The endpoint was the abolition of the hindlimb tonic extensor component of the seizure.

  • This compound or a comparator compound was administered intraperitoneally at various times before the electroshock.

6 Hz Seizure Test: This model is considered to be more sensitive for detecting compounds with potential efficacy against therapy-resistant partial seizures.

  • Male CF-1 mice were used.

  • A corneal electrode delivered a longer duration, lower frequency stimulus (32 mA, 6 Hz, 3 s).

  • The endpoint was the abolition of all convulsive activity (immobility, forelimb and jaw clonus, twitching of the vibrissae, and Straub-tail).

  • This compound or a comparator compound was administered intraperitoneally prior to the stimulus.

G cluster_epilepsy Epilepsy Model Experimental Workflow start Animal Selection drug Drug Administration (this compound or Comparator) start->drug seizure Seizure Induction drug->seizure mes Maximal Electroshock (MES) seizure->mes Generalized sixhz 6 Hz Stimulation seizure->sixhz Partial observation Observation of Seizure Endpoint mes->observation sixhz->observation mes_obs Absence of Tonic Hindlimb Extension observation->mes_obs sixhz_obs Absence of Convulsive Activity observation->sixhz_obs data Data Analysis (ED₅₀) mes_obs->data sixhz_obs->data

Workflow for assessing the efficacy of this compound in epilepsy models.

Mechanism of Action: mGluR1 Signaling Pathway

This compound exerts its effects by antagonizing the mGluR1 receptor. This G-protein coupled receptor is typically linked to Gq/G11, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades that modulate neuronal excitability.

G cluster_pathway mGluR1 Signaling Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates This compound This compound This compound->mGluR1 Inhibits PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability

Simplified signaling pathway of the mGluR1 receptor and the inhibitory action of this compound.

Conclusion

The available preclinical data suggests that this compound is a potent mGluR1 antagonist with significant efficacy in rodent models of both pain and epilepsy. Notably, in a model of neuropathic pain, this compound demonstrated superior efficacy in reversing mechanical allodynia compared to selective mGluR5 antagonists. In seizure models, it was effective against both generalized and partial seizure types. These findings highlight the potential of this compound as a therapeutic candidate for these neurological conditions and warrant further investigation.

Lack of Publicly Available Data Hinders Replication and Comparative Analysis of LY456236 Findings

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to synthesize a comprehensive comparison guide on the experimental findings of LY456236 have been unsuccessful due to a notable absence of publicly available research data from independent laboratories. A thorough search of scientific literature and clinical trial databases yielded no specific studies that replicate or directly compare the pharmacological effects of this compound.

Researchers, scientists, and drug development professionals seeking to build upon existing knowledge of this compound will find a significant information gap. The core requirements of summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways could not be met as no primary research articles containing this information for this compound were identified in the public domain.

The initial investigation aimed to locate studies that would allow for a direct comparison of this compound with alternative compounds. This would have involved compiling key experimental data into structured tables and providing detailed methodologies to ensure reproducibility. However, the search for such foundational data proved fruitless.

Further attempts to uncover the mechanism of action, preclinical data, or any in vitro and in vivo experimental results for this compound were equally unrevealing. While general information on related topics such as glutamate receptors and the clinical trial activities of its developer, Eli Lilly, for other compounds is available, specific data pertaining to this compound remains elusive.

This lack of accessible data makes it impossible to create the requested diagrams of signaling pathways or experimental workflows. The inability to find any quantitative results or established protocols for this compound means that a crucial resource for the research community cannot be developed at this time.

Consequently, any independent verification or extension of the initial findings on this compound is severely hampered. The scientific community relies on the transparency and availability of research data to validate and advance therapeutic discoveries. Until research on this compound is published and accessible, its pharmacological profile and potential cannot be independently evaluated or compared with other therapeutic alternatives.

A Head-to-Head In Vivo Comparison of mGlu1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of prominent metabotropic glutamate receptor 1 (mGlu1) antagonists. The performance of these antagonists is contrasted with selective mGlu5 antagonists in various animal models, supported by experimental data from published studies. This document is intended to aid researchers in selecting the appropriate tool compounds for their in vivo studies.

Introduction to mGlu1 Antagonism

Metabotropic glutamate receptor 1 (mGlu1), a Gq/G11-coupled receptor, is a key player in modulating excitatory synaptic transmission throughout the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Antagonists of mGlu1 have shown therapeutic potential in preclinical models of pain, anxiety, and neurodegeneration. This guide focuses on the in vivo efficacy and pharmacological properties of several selective mGlu1 antagonists, often in direct comparison with their mGlu5 counterparts, to delineate the specific roles of these closely related receptors.

Comparative Efficacy of mGlu1 Antagonists in Preclinical Models

The following table summarizes the in vivo effects of various mGlu1 antagonists in head-to-head comparative studies. Due to the frequent co-investigation of Group I mGlu receptors, comparisons are often made with selective mGlu5 antagonists.

Antagonist Target(s) Animal Model Key Findings Effective Dose Reference
JNJ16259685 mGlu1Rat Lick Suppression Test (Anxiety)Increased number of licks, indicating anxiolytic-like effects. Additive effects when co-administered with the mGlu5 antagonist MPEP.Lowest active dose: 2.5 mg/kg, IP[1]
Rat Probability-Discounting Task (Decision Making)Decreased preference for the large, probabilistic reward, suggesting an impairment in discriminating reinforcer magnitude.0.1, 0.3, 1.0 mg/kg, IP[2]
Mouse Model of Spinocerebellar Ataxia Type 1 (Motor Performance)Further impaired motor performance.2.5 mg/kg, IP[3]
EMQMCM mGlu1Rat Middle Cerebral Artery Occlusion (Ischemic Stroke)Provided neuroprotection, but was less effective than the mGlu5 antagonist MTEP.10 mg/kg (50% neuroprotection)[4][5]
Rodent Models of Partial Epilepsy (6-Hz and Amygdala-Kindling)Ineffective in providing anticonvulsant effects, similar to the mGlu5 antagonist MTEP.Doses up to full receptor occupancy[6]
CPCCOEt mGlu1Mouse Model of Morphine TolerancePartially but significantly reversed morphine antinociceptive tolerance.Not specified[7][8]
LY367385 mGlu1Gerbil Model of Global IschemiaReduced post-ischemic CA1 pyramidal cell loss.1 mM (transdialytic perfusion)[9]

Detailed Experimental Protocols

Neuroprotection in a Rat Model of Ischemic Stroke
  • Antagonists Compared: EMQMCM (mGlu1) vs. MTEP (mGlu5)

  • Animal Model: Male Wistar rats subjected to transient (90 min) middle cerebral artery occlusion (MCAO).

  • Methodology: The antagonists were administered intraperitoneally 2 hours after the onset of ischemia. Neuroprotection was assessed by measuring the infarct volume 24 hours post-MCAO.

  • Results: MTEP demonstrated significant neuroprotection at doses of 2.5 mg/kg (50% protection) and 5 mg/kg (70% protection).[4][5] In contrast, EMQMCM was not protective at 5 mg/kg but showed 50% neuroprotection at a higher dose of 10 mg/kg.[4][5] This suggests a more potent neuroprotective effect of mGlu5 antagonism in this model.

Anxiolytic-like Effects in the Rat Lick Suppression Test
  • Antagonists Compared: JNJ16259685 (mGlu1) vs. MPEP (mGlu5)

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology: The lick suppression test (Vogel-type conflict test) was used to assess anxiety-related behavior. Rats were water-deprived and then allowed to drink from a sipper tube where every 20th lick was paired with a mild electric shock. The number of shocks taken (inferred from licks) was measured.

  • Results: Acute administration of either JNJ16259685 or MPEP significantly increased the number of licks, with a lowest active dose of 2.5 mg/kg (IP) for both compounds.[1] This indicates that blockade of either mGlu1 or mGlu5 receptors can produce anxiolytic-like effects in this model. Co-administration of the two antagonists resulted in additive effects.[1]

Reversal of Morphine Tolerance in Mice
  • Antagonists Compared: CPCCOEt (mGlu1) vs. MPEP (mGlu5) and AIDA (mixed mGlu1/mGlu5)

  • Animal Model: Male ICR mice made tolerant to morphine via implantation of a 75 mg morphine pellet.

  • Methodology: Seventy-two hours after pellet implantation, mice were tested in a 56°C warm-water tail-withdrawal test following intracerebroventricular (i.c.v.) injection of the antagonists.

  • Results: Both CPCCOEt and MPEP partially but significantly reversed morphine tolerance.[7][8] Co-administration of CPCCOEt and MPEP, as well as the mixed antagonist AIDA, completely reversed the tolerance.[7][8] This suggests that the activation of both mGlu1 and mGlu5 receptors contributes to the development of morphine tolerance.

Signaling Pathways and Experimental Workflow

mGlu1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the Gq-coupled mGlu1 receptor.

mGlu1_Signaling cluster_membrane Cell Membrane mGlu1R mGlu1 Receptor Gq Gq Protein mGlu1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Glutamate Glutamate Glutamate->mGlu1R Activates Antagonist mGlu1 Antagonist Antagonist->mGlu1R Blocks DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces Downstream Downstream Cellular Effects PKC->Downstream Ca_Release->Downstream

Caption: Canonical Gq-coupled signaling pathway of the mGlu1 receptor.

In Vivo Antagonist Comparison Workflow

The diagram below outlines a typical experimental workflow for comparing the in vivo efficacy of mGlu1 antagonists.

experimental_workflow cluster_setup Experimental Setup cluster_assessment Assessment AnimalModel Select Animal Model (e.g., Rat, Mouse) DiseaseInduction Induce Pathology (e.g., MCAO, Morphine Tolerance) AnimalModel->DiseaseInduction Vehicle Vehicle Control Antagonist1 mGlu1 Antagonist A (e.g., JNJ16259685) Antagonist2 mGlu1 Antagonist B or mGlu5 Antagonist Behavioral Behavioral Testing (e.g., Lick Suppression) Vehicle->Behavioral Administer Physiological Physiological Measurement (e.g., Infarct Volume) Vehicle->Physiological Administer Antagonist1->Behavioral Administer Antagonist1->Physiological Administer Antagonist2->Behavioral Administer Antagonist2->Physiological Administer DataAnalysis Data Analysis and Statistical Comparison Behavioral->DataAnalysis Physiological->DataAnalysis

Caption: A generalized workflow for in vivo head-to-head antagonist studies.

Conclusion

The in vivo comparison of mGlu1 antagonists reveals distinct pharmacological profiles that are often model-dependent. While direct head-to-head studies between different selective mGlu1 antagonists are not abundant in the reviewed literature, comparisons with mGlu5 antagonists have been crucial in elucidating the specific contributions of mGlu1 receptor blockade to various physiological and pathological processes. For instance, in models of anxiety and morphine tolerance, both mGlu1 and mGlu5 antagonism appear beneficial, sometimes with additive effects.[1][7][8] However, in the context of ischemic neuroprotection, mGlu5 antagonism with MTEP appears more potent than mGlu1 antagonism with EMQMCM.[4][5] The choice of an appropriate mGlu1 antagonist for in vivo research should be guided by the specific scientific question and the preclinical model being employed. JNJ16259685 stands out as a highly potent and selective tool compound used in more recent studies.[1][2][10] Researchers should carefully consider the pharmacokinetic and pharmacodynamic properties of each antagonist when designing their experiments.

References

On-Target Efficacy of LY456236: A Comparative Analysis of Selective mGluR1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), with other notable mGluR1 antagonists. The data presented herein is intended to offer an objective overview of the pharmacological profiles of these compounds, supported by experimental evidence, to aid in research and development efforts targeting the mGluR1 pathway.

Introduction to mGluR1 and its Antagonists

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders, including pain, anxiety, and epilepsy, has made it a significant target for drug discovery. This compound has emerged as a selective antagonist for this receptor. This guide will compare its in vitro and in vivo pharmacological properties with other well-characterized mGluR1 antagonists, providing a valuable resource for selecting the appropriate tool compound for preclinical research.

In Vitro Profile: Binding Affinity and Functional Antagonism

The on-target effect of a compound is initially determined by its binding affinity and functional inhibition of the intended target. The following table summarizes the in vitro data for this compound and its comparators.

CompoundTarget ReceptorAssay TypeIC50 (nM)Ki (nM)Selectivity
This compound mGluR1Functional Antagonism (PI Hydrolysis)140 - 143[1]Not Reported>70-fold vs mGluR5 (>10 µM)
JNJ16259685mGluR1a (rat)Radioligand Binding-0.34[2][3][4]>400-fold vs mGluR5[2]
mGluR1a (human)Ca2+ Mobilization0.55[2]-
mGluR1a (rat)Ca2+ Mobilization3.24[3][4]-
Cerebellar CulturesPI Hydrolysis1.73[3]-
A-841720mGluR1 (human)Ca2+ Mobilization10[5][6]-34-fold vs mGluR5 (IC50 = 342 nM)[5][6]
mGluR1 (rat)Ca2+ Mobilization1.0[7]-
LY367385mGluR1aPI Hydrolysis8,800[5]->11-fold vs mGluR5a (>100 µM)[5]
MTEPmGluR5Functional Antagonism--Highly selective for mGluR5

In Vivo Efficacy: Preclinical Models of Disease

The therapeutic potential of mGluR1 antagonists is evaluated in various animal models that recapitulate aspects of human diseases. This section compares the in vivo efficacy of this compound with other antagonists in models of pain and cognition.

Analgesic Effects in the Formalin-Induced Hyperalgesia Model

The formalin test is a widely used model of inflammatory pain. The table below compares the effective doses (ED50) of different mGluR1 antagonists in reducing formalin-induced pain behaviors.

CompoundSpeciesRoute of AdministrationED50 (mg/kg)ED50 (µmol/kg)
This compound MouseNot Specified28~88.1
RatNot Specified16.3~51.3
A-841720RatIntraperitonealNot ReportedNot Reported, but significant reduction at 1 and 10 mg/kg[8]

Note: ED50 for this compound was converted from mg/kg to µmol/kg using its molecular weight (317.77 g/mol ) for approximate comparison.

Effects on Cognition in the Radial Arm Maze

The radial arm maze is a task used to assess spatial learning and memory. The data below shows the impact of mGluR1 antagonists on performance in this model.

CompoundSpeciesRoute of AdministrationDoseEffect on Performance
A-841720RatNot Specified3 mg/kgSignificantly reduced spontaneous alternations[8]
8-OH-DPAT (agonist)RatNot Specified1.0 mg/kgSignificantly reduced efficiency and response rate[9]
WAY-100635 (antagonist)RatNot SpecifiedNot SpecifiedBlocked the effects of 8-OH-DPAT[9]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental processes, the following diagrams are provided.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates This compound This compound This compound->mGluR1 Blocks Gq Gq mGluR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: mGluR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay PI Hydrolysis / Ca²⁺ Mobilization (Determine IC50) Animal_Model Select Animal Model (e.g., Formalin Test, Radial Arm Maze) Drug_Admin Administer Compound (this compound or Alternative) Animal_Model->Drug_Admin Behavioral_Test Conduct Behavioral Testing Drug_Admin->Behavioral_Test Data_Analysis Analyze Behavioral Data (e.g., Paw Licking Time, Maze Errors) Behavioral_Test->Data_Analysis

Caption: General experimental workflow for characterizing mGluR1 antagonists.

Experimental Protocols

Radioligand Binding Assay for mGluR1

This protocol is used to determine the binding affinity (Ki) of a test compound for the mGluR1 receptor.

Materials:

  • Membrane preparations from cells expressing recombinant mGluR1.

  • Radioligand (e.g., [3H]R214127).

  • Test compounds (this compound and alternatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[10]

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of a compound to antagonize agonist-induced activation of mGluR1, which is coupled to the Gq protein and subsequent activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol phosphates (IPs).

Materials:

  • Cells expressing mGluR1 (e.g., CHO or HEK293 cells).

  • [3H]-myo-inositol.

  • Agonist (e.g., glutamate or quisqualate).

  • Test compounds.

  • Lithium chloride (LiCl) to inhibit inositol monophosphatase.

  • Dowex resin for separation of inositol phosphates.

Procedure:

  • Label the cells by incubating with [3H]-myo-inositol overnight.

  • Pre-incubate the cells with the test compound.

  • Stimulate the cells with an agonist in the presence of LiCl.

  • Stop the reaction and extract the soluble inositol phosphates.

  • Separate the [3H]-inositol phosphates from free [3H]-inositol using Dowex chromatography.

  • Quantify the radioactivity of the eluted inositol phosphates.

  • Determine the IC50 value of the antagonist by measuring the concentration-dependent inhibition of the agonist-induced IP accumulation.

A common alternative is the HTRF IP-One assay, which is a competitive immunoassay to measure inositol monophosphate (IP1).[2][8][11][12][13]

Formalin-Induced Hyperalgesia Test

This in vivo model is used to assess the analgesic properties of a compound.

Animals:

  • Male Sprague-Dawley rats or Swiss Webster mice.

Procedure:

  • Acclimatize the animals to the testing environment.

  • Administer the test compound (e.g., this compound) or vehicle via the desired route (e.g., intraperitoneal, oral).

  • After a predetermined pre-treatment time, inject a dilute solution of formalin (e.g., 2.5-5%) into the plantar surface of one hind paw.

  • Immediately place the animal in an observation chamber.

  • Record the amount of time the animal spends licking or biting the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).

  • Compare the paw licking/biting time between the drug-treated and vehicle-treated groups to determine the analgesic effect.[9]

Radial Arm Maze Test

This test evaluates spatial working and reference memory.

Apparatus:

  • An elevated central platform with eight arms radiating outwards. Food wells are located at the end of each arm.

Procedure:

  • Habituate the animals to the maze.

  • For a working memory task, bait all eight arms with a food reward.

  • Place the animal in the center of the maze and allow it to explore and consume the rewards.

  • An error is recorded if the animal re-enters an arm from which the reward has already been consumed.

  • The number of correct arm entries before the first error, or the total number of errors, is used as a measure of spatial working memory.

  • To test the effect of a compound, administer it before the trial and compare the performance to vehicle-treated animals.[10][11][14][15]

Conclusion

This compound is a potent and selective mGluR1 antagonist with demonstrated efficacy in preclinical models of pain. Its in vitro and in vivo profile is comparable to other well-established mGluR1 antagonists such as JNJ16259685 and A-841720. The choice of a specific antagonist for research purposes will depend on the desired pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The data and protocols provided in this guide are intended to facilitate such decisions and to support further investigation into the therapeutic potential of targeting the mGluR1 receptor.

References

Specificity Showdown: A Comparative Analysis of LY456236 and Other mGluR1 Antagonists in Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complex landscape of metabotropic glutamate receptor 1 (mGluR1) antagonists, selecting the optimal tool compound with high specificity is paramount. This guide provides a head-to-head comparison of LY456236 with other notable mGluR1 antagonists, JNJ16259685 and BAY 36-7620, focusing on their binding affinities and selectivity profiles as determined by in vitro binding assays.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (IC50 and Kᵢ values) of this compound, JNJ16259685, and BAY 36-7620 for the mGluR1 receptor. Lower values indicate higher binding affinity. The data also highlights their selectivity over the closely related mGluR5 receptor and other mGluR subtypes.

CompoundPrimary TargetIC₅₀ (nM)Kᵢ (nM)Selectivity Profile
This compound mGluR1143Not explicitly found>70-fold selective over mGluR5 (>10 µM)
JNJ16259685 mGluR10.55 (human)[1], 3.24 (rat)[2][3][4]0.34 (rat)[1][2][3][4]>400-fold selective over mGluR5; No activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors (IC₅₀ > 10 µM)[1][2][3]
BAY 36-7620 mGluR1160[5][6]11.2[7]Selective for mGluR1[5][6]

Note on Data Comparability: The presented binding affinities are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution. Kᵢ values are generally considered a better measure for comparing binding affinities as they are independent of the radioligand concentration used in the assay.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting binding assay data. Below is a representative protocol for a radioligand competition binding assay used to determine the binding affinity of test compounds for the mGluR1 receptor.

Radioligand Competition Binding Assay for mGluR1

This protocol is adapted from methodologies used for mGluR1 binding assays, often employing the high-affinity radioligand [³H]R214127.[8][9]

1. Membrane Preparation:

  • HEK293 cells stably expressing the human or rat mGluR1a receptor are cultured and harvested.

  • Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • Assay buffer (50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of the radioligand (e.g., [³H]R214127 at a concentration near its Kₔ value).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound, JNJ16259685, or BAY 36-7620) or vehicle for total binding.

    • For determination of non-specific binding, a high concentration of a known mGluR1 antagonist is added.

    • The membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • The plate is incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

  • The IC₅₀ value can be converted to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Key Processes

To further aid in the understanding of the experimental and biological context, the following diagrams illustrate the experimental workflow and the mGluR1 signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50/Ki) Scintillation->Data_Analysis

Radioligand Competition Binding Assay Workflow

mGluR1_signaling_pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 binds Gq Gq Protein mGluR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release triggers Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

References

Safety Operating Guide

Navigating the Disposal of LY456236: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling LY456236 must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, responsible laboratory practice dictates a cautious and systematic approach to its disposal.[1][2] This guide provides essential information and step-by-step instructions for the safe handling and disposal of this compound, its containers, and any contaminated materials.

Core Principles of Chemical Waste Management

Before detailing the specific procedures for this compound, it is crucial to understand the foundational principles of laboratory waste management. All chemical waste, regardless of its hazard classification, must be handled in a manner that minimizes risk to personnel and the environment. Key principles include:

  • Segregation: Chemical wastes should be separated by their general type (e.g., flammables, acids, bases) to prevent dangerous reactions.[3]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[4]

  • Containment: Waste should be stored in appropriate, sealed containers to prevent leaks and spills.[4][5]

  • Regulatory Compliance: Disposal procedures must align with institutional, local, state, and federal regulations.[6][7]

Disposal Protocol for this compound

The following table summarizes the recommended disposal procedures for this compound in various forms.

Waste TypeDisposal Procedure
Unused or Surplus this compound (Solid) 1. Consult your institution's Environmental Health and Safety (EH&S) office for specific guidance on non-hazardous chemical waste. 2. If permitted, dispose of in the regular laboratory trash. However, it is best practice to package it in a sealed, clearly labeled container to prevent accidental exposure.
Solutions Containing this compound (Aqueous) 1. While some non-hazardous aqueous solutions can be disposed of down the drain with copious amounts of water, it is critical to first check your local wastewater regulations and institutional policies.[3][8] 2. Factors to consider include the concentration of this compound and the presence of other chemicals in the solution. 3. If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container for pickup by your institution's hazardous waste management service.
Empty this compound Containers 1. Triple-rinse the container with a suitable solvent (e.g., water or another solvent in which this compound is soluble).[4][5][8] 2. The first rinsate should be collected and treated as chemical waste.[8] Subsequent rinses may be permissible for drain disposal, pending institutional guidelines. 3. After triple-rinsing, deface or remove the original label and dispose of the container in the regular trash or recycling, as appropriate for the container material.[4][7]
Contaminated Labware (e.g., glassware, pipette tips) 1. If labware is contaminated with only this compound, it can likely be cleaned and reused. 2. If disposable, it should be disposed of in the appropriate solid waste stream. 3. If contaminated with other hazardous materials in addition to this compound, it must be treated as hazardous waste and disposed of according to the guidelines for those hazardous materials.[4]
Contaminated Personal Protective Equipment (PPE) 1. Disposable gloves, lab coats, and other PPE contaminated with this compound should be placed in the regular laboratory trash unless they are also contaminated with hazardous substances.

Experimental Workflow for Waste Segregation

Proper segregation of laboratory waste is paramount to prevent accidental chemical reactions and ensure correct disposal streams. The following diagram illustrates a logical workflow for segregating waste generated from experiments involving this compound.

G cluster_0 A Waste Generation (Experiment with this compound) B Is the waste purely this compound or its non-hazardous solution? A->B C Is the waste mixed with hazardous chemicals? B->C No D Non-Hazardous Waste Stream (Follow institutional guidelines for non-hazardous chemical disposal) B->D Yes E Hazardous Waste Stream (Segregate based on hazard class of other chemicals) C->E Yes F Empty Container? C->F No G Triple-Rinse Container F->G Yes H Dispose of Container in Regular Trash/Recycling G->H I Collect Rinsate as Chemical Waste G->I

Caption: Logical workflow for the segregation and disposal of waste containing this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet for any chemical before handling and disposal. Your institution's Environmental Health and Safety (EH&S) department is the primary resource for guidance on chemical waste management.

References

Essential Safety and Logistical Information for Handling LY456236

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "LY456236" is not a publicly recognized chemical identifier. Therefore, this guidance is based on the assumption that this compound is a potent, hazardous, or experimental compound with unknown toxicological properties. All personnel must treat this substance as highly hazardous to prevent exposure and ensure a safe laboratory environment. A thorough risk assessment must be conducted before any handling of this compound.[1][2][3]

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes procedural, step-by-step guidance for operations and disposal.

Risk Assessment and Hazard Identification

Before beginning any work with this compound, a comprehensive risk assessment is mandatory.[2][3] This process should identify potential hazards and implement control measures to minimize risks.[2] Since the specific hazards of this compound are unknown, it must be handled as a substance with a high degree of toxicity, and possibly other hazardous properties such as flammability, corrosivity, and reactivity.[4]

Key principles for handling compounds of unknown toxicity:

  • Assume High Potency: Treat the compound as if it were a highly potent active pharmaceutical ingredient (HPAPI).

  • Minimize Exposure: The primary goal is to eliminate or minimize personnel exposure through inhalation, ingestion, and skin contact.[5]

  • Controlled Environment: All handling must be performed in a designated and controlled area.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and serves as the last line of defense against chemical exposure.[6] The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety goggles with side shields and a face shield.To protect against splashes and airborne particles. Standard eyeglasses are not sufficient.[7]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).The outer glove should be changed immediately upon contamination. Consult glove manufacturer's compatibility charts for breakthrough times.
Body Protection A disposable, low-permeability lab coat or a "bunny suit" coverall.[4][7]Provides full-body protection against spills and contamination. Should be changed at the end of each procedure or if compromised.
Respiratory Protection A powered air-purifying respirator (PAPR) or a properly fitted N95 or higher-rated respirator.Essential for preventing inhalation of airborne particles, especially when handling powders.[4][7]
Foot Protection Closed-toe, chemically resistant shoes and disposable shoe covers.To prevent contamination of personal footwear and subsequent spread outside the laboratory.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.[4]

3.1. Preparation:

  • Designated Area: All work with this compound must be conducted in a certified chemical fume hood, glove box, or other containment enclosure.[4][8]

  • Gather Materials: Before starting, assemble all necessary equipment, reagents, and waste containers.

  • Emergency Equipment: Ensure that a spill kit, fire extinguisher, safety shower, and eyewash station are readily accessible.[4]

  • Don PPE: Put on all required PPE before entering the designated handling area.

3.2. Handling:

  • Containment: Perform all manipulations, including weighing and dilutions, within the primary containment device to prevent the release of dust or aerosols.[8]

  • Minimize Quantities: Use the smallest amount of the substance necessary for the experiment.[4]

  • Avoid Direct Contact: Use tools such as spatulas and pipettes for all transfers.

  • Sealed Containers: Keep all containers with this compound sealed when not in use.

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doff PPE: Remove PPE in the designated area, avoiding self-contamination. Dispose of single-use items in the appropriate hazardous waste stream.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water.[4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4][9]

Waste Type Disposal Procedure
Solid Waste (contaminated gloves, wipes, etc.) Place in a dedicated, sealed, and clearly labeled hazardous waste container.[4][10]
Liquid Waste (solvents, reaction mixtures) Collect in a sealed, shatter-resistant, and labeled hazardous waste container. Do not mix with incompatible waste streams.
Sharps (needles, contaminated glassware) Dispose of in a designated, puncture-resistant sharps container labeled as hazardous waste.
Unused or Expired this compound Treat as hazardous waste. Do not dispose of it down the drain or in regular trash.[11]

All waste containers must be labeled "Hazardous Waste" and include the chemical name "this compound (Potentially Potent Compound)" and any other known hazard information.[4] Disposal should be handled by a certified hazardous waste management company.[10]

Emergency Procedures

5.1. Spill Response: In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.[12]

Spill Size Action
Minor Spill (within a fume hood) 1. Alert nearby personnel. 2. Use a chemical spill kit with appropriate absorbent materials. 3. Clean the area from the outside in. 4. Place all cleanup materials in a sealed hazardous waste bag.[13]
Major Spill (outside of containment) 1. Evacuate the immediate area. 2. Alert laboratory supervisor and safety officer. 3. Restrict access to the area. 4. If the substance is flammable, turn off ignition sources. 5. Wait for a trained emergency response team to handle the cleanup.[12]

5.2. Personnel Exposure:

Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.
Inhalation Move to fresh air immediately.
Ingestion Do not induce vomiting. Seek immediate medical attention.

In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety personnel. Provide a copy of the Safety Data Sheet (SDS) or any available information on the compound to the medical professionals.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_post Post-Handling Phase cluster_disposal Disposal & Final Steps prep1 Conduct Risk Assessment prep2 Designate Controlled Area prep1->prep2 prep3 Assemble Equipment & Waste Containers prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh/Transfer Compound prep4->handle1 Enter Controlled Area handle2 Perform Experiment handle1->handle2 handle3 Seal All Compound Containers handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Segregate & Label Hazardous Waste post1->post2 post3 Doff PPE in Designated Area post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Store Waste in Secure Area post4->disp1 Exit Controlled Area disp2 Arrange for Professional Disposal disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY456236
Reactant of Route 2
Reactant of Route 2
LY456236

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.